Lcklsl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H57N7O8S |
|---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H57N7O8S/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
HTBYABHLBWELKC-BTNSXGMBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lcklsl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lcklsl is a synthetic N-terminal hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in angiogenesis and fibrinolysis. By targeting the binding of tissue plasminogen activator (tPA) to AnxA2, this compound effectively curtails the generation of plasmin, a serine protease with a critical role in extracellular matrix degradation and the activation of pro-angiogenic factors. This inhibitory action positions this compound as a potent anti-angiogenic agent, with potential therapeutic applications in diseases characterized by excessive neovascularization, such as cancer and certain retinopathies. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the AnxA2-tPA-Plasmin Axis
This compound's primary mechanism of action is the competitive inhibition of the interaction between tissue plasminogen activator (tPA) and Annexin A2 (AnxA2) on the surface of endothelial cells.[1][2][3] AnxA2, a calcium-dependent phospholipid-binding protein, forms a heterotetrameric complex with S100A10 (p11) that acts as a receptor for both plasminogen and tPA.[4][5][6] This co-localization facilitates the efficient conversion of plasminogen to plasmin.[5][6][7]
This compound, with the amino acid sequence Leu-Cys-Lys-Leu-Ser-Leu, specifically targets the N-terminal tPA-binding site of AnxA2.[2][3] By occupying this site, this compound prevents the binding of tPA, thereby inhibiting the catalytic conversion of plasminogen to plasmin.[2][3] The reduction in plasmin generation leads to decreased degradation of the extracellular matrix (ECM) and reduced activation of matrix metalloproteinases (MMPs), both of which are crucial steps in the process of angiogenesis.[5][7] Furthermore, plasmin is known to release ECM-bound angiogenic growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF); thus, its inhibition by this compound also dampens these pro-angiogenic signals.[7][8]
The anti-angiogenic effects of this compound have been demonstrated in various in vitro and in vivo models. In human retinal microvascular endothelial cells (RMVECs), this compound has been shown to suppress VEGF-induced tPA activity under hypoxic conditions.[1][2] In vivo studies using the chicken chorioallantoic membrane (CAM) and murine Matrigel plug assays have confirmed that this compound significantly reduces vascular sprouting and neovascularization.[1][2]
Signaling Pathway
The signaling cascade initiated by the AnxA2-tPA interaction and its inhibition by this compound is depicted below.
Quantitative Data
The inhibitory and anti-angiogenic effects of this compound have been quantified in several key experiments. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibition of Plasmin Generation by this compound
| Cell Line | Condition | Treatment | Fold Increase in Plasmin Generation (mean ± s.e.) | Reference |
| Human Retinal Microvascular Endothelial Cells (RMVECs) | Hypoxia (3 hours) | Control Peptide (LGKLSL) | 1.7 ± 0.1 (n=4) | [2] |
| Human Retinal Microvascular Endothelial Cells (RMVECs) | Hypoxia (3 hours) | This compound (5 µM) | 1.1 ± 0.2 (n=5) | [2] |
Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Assay | Model | Treatment | Outcome | Quantitative Result | Reference |
| Murine Matrigel Plug Assay | C57BL/6 mice | This compound | Inhibition of in vivo angiogenesis | ~55% inhibition compared to positive control | [2] |
| Murine Matrigel Plug Assay | C57BL/6 mice | Control Peptide (LGKLSL) | Inhibition of in vivo angiogenesis | ~15% reduction compared to positive control | [2] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Chicken Embryos | This compound (5 µg/mL) | Reduction in vascular network parameters | Significant decrease in vascular length, branches, junctions, and end-points | [1][2] |
| Experimental Autoimmune Encephalomyelitis (EAE) Model | C57BL/6J mice | This compound (5 mg/kg/day, i.p.) | Reduction in disease severity | Significantly lower clinical scores compared to vehicle | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
tPA Binding Assay
This protocol is adapted from studies of tPA binding to endothelial cells.[10][11][12]
Objective: To determine the ability of this compound to competitively inhibit the binding of tPA to endothelial cells.
Materials:
-
Human Retinal Microvascular Endothelial Cells (RMVECs)
-
24-well tissue culture plates
-
Binding Buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)
-
Wash Buffer: PBS
-
Recombinant human tPA
-
Iodinated tPA (¹²⁵I-tPA) or Biotinylated tPA
-
This compound peptide
-
Control peptide (e.g., LGKLSL)
-
Scintillation counter or appropriate detection system for biotin
Procedure:
-
Culture RMVECs to confluence in 24-well plates.
-
Wash the cell monolayers once with Binding Buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control peptide in Binding Buffer for 30 minutes at 4°C.
-
Add a constant concentration of labeled tPA (e.g., ¹²⁵I-tPA) to the wells and incubate for 1 hour at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold Wash Buffer to remove unbound tPA.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantify the amount of bound labeled tPA. For ¹²⁵I-tPA, use a gamma counter. For biotinylated tPA, use a streptavidin-HRP conjugate followed by a colorimetric substrate and measure absorbance.
-
Plot the amount of bound tPA as a function of the this compound concentration to determine the inhibitory effect.
Fluorogenic Plasmin Generation Assay
This protocol is based on the method described by Valapala et al. (2011).[2]
Objective: To measure the effect of this compound on the generation of plasmin by endothelial cells.
Materials:
-
RMVECs cultured in 96-well plates
-
Assay Buffer: Serum-free cell culture medium
-
Human plasminogen (e.g., 100 nM final concentration)
-
Fluorogenic plasmin substrate (e.g., Boc-Val-Leu-Lys-AMC)
-
This compound peptide (e.g., 5 µM final concentration)
-
Control peptide (e.g., LGKLSL)
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Seed RMVECs in a 96-well plate and grow to confluence.
-
Induce experimental conditions if necessary (e.g., hypoxia).
-
Wash the cells with Assay Buffer.
-
Add Assay Buffer containing plasminogen and the fluorogenic plasmin substrate to each well.
-
Add this compound, control peptide, or vehicle to the respective wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours.
-
The rate of increase in fluorescence is proportional to the rate of plasmin generation. Calculate the initial reaction rates and compare the different treatment groups.
Murine Matrigel Plug Angiogenesis Assay
This is a standard in vivo protocol to assess angiogenesis.[13][14][15][16][17]
Objective: To evaluate the in vivo anti-angiogenic activity of this compound.
Materials:
-
C57BL/6 mice
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound peptide
-
Control peptide
-
Heparin
-
24-gauge needles and syringes
-
FITC-dextran (for quantification)
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or equipment for immunohistochemistry (e.g., anti-CD31 antibody).
Procedure:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with the pro-angiogenic factor, heparin, and either this compound, control peptide, or vehicle.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantification Method 1 (Hemoglobin Assay): Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Quantification Method 2 (FITC-Dextran): Shortly before euthanasia, inject high-molecular-weight FITC-dextran intravenously. After excision, measure the fluorescence of the Matrigel plugs.
-
Quantification Method 3 (Immunohistochemistry): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) and quantify the microvessel density using image analysis software.
Chicken Chorioallantoic Membrane (CAM) Assay
A widely used in vivo model to study angiogenesis.[18][19][20][21]
Objective: To assess the effect of this compound on the formation of new blood vessels.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Small sterile disks (e.g., Thermonox coverslips or filter paper)
-
This compound peptide solution
-
Control peptide solution
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with ~60% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Place a sterile disk soaked with this compound, control peptide, or vehicle onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After a further incubation period (e.g., 48-72 hours), photograph the area around the disk under a stereomicroscope.
-
Quantify angiogenesis by analyzing the images for parameters such as the number of blood vessel branch points, total vessel length, and vessel density within a defined area around the disk using image analysis software.
Experimental Workflows
The logical flow of experiments to characterize the mechanism of action of this compound is outlined below.
Conclusion
This compound is a well-characterized competitive inhibitor of Annexin A2, demonstrating potent anti-angiogenic activity through the disruption of the tPA-AnxA2-plasmin signaling axis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting AnxA2-mediated angiogenesis. Further investigation into the downstream signaling pathways affected by plasmin inhibition and the efficacy of this compound in various disease models will be crucial for its clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Insights on the Possible Role of Annexin A2 in COVID-19 Pathogenesis and Post-Infection Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin A2 in Inflammation and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The annexin A2 system and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Binding of tissue plasminogen activator to human endothelial cells. Importance of the B-chain as a ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of tissue plasminogen activator to endothelial cells. The effect on functional properties. Localization of a ligand in the B-chain of tPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice [mdpi.com]
- 16. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 18. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. 2.4. Chorioallantoic membrane (CAM) assay [bio-protocol.org]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
Lcklsl peptide sequence and structure
An In-Depth Technical Guide to the Lcklsl Peptide: Sequence, Structure, and Anti-Angiogenic Properties
Abstract
This technical guide provides a comprehensive overview of the this compound peptide, a synthetic hexapeptide with significant anti-angiogenic properties. This compound functions as a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in the regulation of plasmin generation and angiogenesis. By competitively binding to AnxA2, this compound effectively blocks the binding of tissue plasminogen activator (tPA), leading to a downstream reduction in plasmin activity and subsequent inhibition of new blood vessel formation. This document details the peptide's sequence and structural characteristics, its mechanism of action through the AnxA2 signaling pathway, a summary of relevant quantitative data, and detailed protocols for key in vitro and in vivo experimental assays. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound as an anti-angiogenic agent.
This compound Peptide: Sequence and Structure
The this compound peptide is a synthetic N-terminal hexapeptide inhibitor of Annexin A2.[1][2][3]
-
One-Letter Code: this compound
-
Three-Letter Code: Leu-Cys-Lys-Leu-Ser-Leu
-
Chemical Name: Leucyl-cysteinyl-lysyl-leucyl-seryl-leucine
-
CAS Number: 533902-29-3[1]
Structural Characteristics:
As a short hexapeptide, this compound does not possess a stable, complex tertiary structure in aqueous solution. Its conformation is likely flexible, allowing it to adapt to the binding site on its target protein, Annexin A2. The specific sequence of hydrophobic (Leucine) and polar/charged (Cysteine, Lysine, Serine) residues is critical for its binding affinity and inhibitory function. To date, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). Its inhibitory action is derived from its sequence homology to the N-terminal tPA-binding site of AnxA2, allowing it to act as a competitive antagonist.[4]
Mechanism of Action: Inhibition of the AnxA2 Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting and inhibiting the function of Annexin A2 on the surface of endothelial cells.[1][4] Under normal and particularly hypoxic conditions, AnxA2 acts as a receptor for tissue plasminogen activator (tPA).[4] The binding of tPA to AnxA2 localizes plasminogen activation to the cell surface, leading to the efficient conversion of plasminogen to plasmin. Plasmin, a serine protease, plays a crucial role in angiogenesis by degrading the extracellular matrix, which is a necessary step for endothelial cell migration and the formation of new blood vessels.[1][4]
This compound, by mimicking the tPA-binding domain of AnxA2, competitively inhibits the AnxA2-tPA interaction.[4] This disruption prevents the localized generation of plasmin, thereby reducing the proteolytic activity required for angiogenesis.[1][2] This mechanism has been shown to be effective in suppressing angiogenic responses, particularly those induced by hypoxia and vascular endothelial growth factor (VEGF).[2][4]
Quantitative Data Summary
The following table summarizes the quantitative effects of the this compound peptide as reported in various experimental models.
| Parameter | Value | Experimental Model | Observed Effect | Citation(s) |
| Concentration | 5 µg/mL | In vivo (Chicken Chorioallantoic Membrane & Murine Matrigel Plug Assays) | Significantly decreased the number of vascular branches, junctions, and end-points. | [1][2] |
| Concentration | 5 µM | In vitro (Activated HSC-T6 cells) | Significantly inhibited ANXA2 protein expression levels. | [1] |
| Concentration Range | 0-2 mg | In vitro (Human Retinal Microvascular Endothelial Cells - RMVECs) | Inhibited the generation of plasmin and suppressed VEGF-induced tPA activity under hypoxic conditions. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of the this compound peptide.
In Vitro: Fluorogenic Plasmin Generation Assay
This assay quantifies the ability of this compound to inhibit tPA-mediated plasmin generation on the surface of endothelial cells.
Methodology:
-
Cell Culture: Human Retinal Microvascular Endothelial Cells (RMVECs) are cultured to confluence in appropriate media. For hypoxia studies, cells are exposed to hypoxic conditions (e.g., 1% O2) for a specified duration (e.g., 3 hours) prior to the assay.[4]
-
Peptide Treatment: Cells are pre-incubated with varying concentrations of this compound peptide (e.g., 5 µM) or a control peptide (e.g., LGKLSL) for a short period (e.g., 30 minutes) at 37°C.[4]
-
Assay Initiation: The reaction is initiated by adding a solution containing plasminogen (e.g., 100 nM) and a fluorogenic plasmin substrate to each well.[4]
-
Measurement: The fluorescence is measured kinetically over time using a plate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of plasmin generation.
-
Analysis: The rate of plasmin generation in the presence of this compound is compared to that of the control peptide and untreated cells to determine the inhibitory effect.
In Vivo: Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and the effects of anti-angiogenic compounds.[2][5]
Methodology:
-
Egg Preparation: Fertilized chicken eggs are incubated at 38°C in a humidified incubator.[6] On day 3 of incubation, a small window is made in the shell to expose the chorioallantoic membrane (CAM).[6]
-
Scaffold Preparation: Sterile collagen sponges or other suitable scaffolds are prepared. The test sponges are saturated with a solution containing the this compound peptide (e.g., 5 µg), while control sponges receive a control peptide or vehicle.[4]
-
Implantation: The prepared sponges are placed directly onto the growing CAM.[4]
-
Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for a period of 2-3 days to allow for a vascular response.
-
Analysis: After incubation, the CAM is excised, and the area around the sponge is imaged. Angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points and the total vascular length.[1][2]
In Vivo: Murine Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneously implanted gel matrix in mice.[1][7][8]
Methodology:
-
Matrigel Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state.[1][7] It is mixed with a pro-angiogenic stimulus (e.g., FGF2 or VEGF) and either the this compound peptide or a vehicle control.
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of mice using an ice-cold syringe.[1][7] At body temperature, the Matrigel quickly solidifies, forming a plug.[7]
-
Incubation: The mice are monitored for a period of 7-14 days, during which endothelial cells from the host vasculature invade the plug and form new blood vessels.
-
Plug Excision and Analysis: At the end of the experiment, the Matrigel plugs are surgically excised.[7] Angiogenesis can be quantified by several methods:
-
Hemoglobin Content: Measuring the amount of hemoglobin in the plug as an indicator of blood perfusion.
-
Immunohistochemistry: Staining sections of the plug for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[7]
-
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Lcklsl: A Competitive Inhibitor of Annexin A2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of Lcklsl, a hexapeptide inhibitor of Annexin A2 (AnxA2). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeting AnxA2 for therapeutic intervention.
Introduction to Annexin A2 (AnxA2)
Annexin A2 is a pleiotropic, calcium-dependent phospholipid-binding protein implicated in a wide array of cellular processes.[1][2][3] Structurally, it consists of a conserved C-terminal core domain, which contains the calcium and phospholipid-binding sites, and a unique N-terminal domain that mediates interactions with other proteins.[4][5] AnxA2 exists both intracellularly and on the cell surface.
On the plasma membrane, AnxA2 often forms a heterotetramer with the S100A10 protein (also known as p11).[2][6][7][8][9] This complex, (AnxA2)₂-(S100A10)₂, functions as a critical cell surface receptor for tissue plasminogen activator (tPA) and plasminogen.[6][7][8][10][11] By co-localizing these two components, the AnxA2 heterotetramer significantly enhances the conversion of the zymogen plasminogen into the active serine protease plasmin.[8][12] This localized generation of plasmin is crucial for fibrinolysis, the dissolution of fibrin clots.[7][13][14]
The role of AnxA2 extends into pathophysiology, where its overexpression is linked to the progression of various cancers.[1][15][16][17] Elevated AnxA2 levels on tumor cells and endothelial cells contribute to increased plasmin generation, which in turn degrades the extracellular matrix (ECM), facilitating tumor invasion and metastasis.[1][17] Furthermore, AnxA2-mediated plasmin activity promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[3][12][18] This central role in cancer progression has made AnxA2 an attractive target for therapeutic intervention.
Discovery of this compound: Targeting the AnxA2-tPA Interaction
The rationale for developing an AnxA2 inhibitor stemmed from its critical role in promoting plasmin-mediated angiogenesis and tumor invasion.[1][7][15][17] The discovery of this compound was a direct result of research aimed at elucidating the molecular mechanism of the interaction between AnxA2 and tPA.
Studies revealed that tPA binds to a specific site within the N-terminal domain of AnxA2.[12][19] This binding site was identified as the hexapeptide sequence Leu-Cys-Lys-Leu-Ser-Leu, corresponding to amino acid residues 7-12.[12][19] Further investigation highlighted the critical importance of the cysteine residue at position 8 (Cys8) for this interaction.[12][20]
Based on this knowledge, the hexapeptide this compound was synthesized to mimic this tPA-binding domain.[12][18][21][22] The central hypothesis was that this peptide would act as a competitive inhibitor, occupying the tPA-binding site on AnxA2 and thereby preventing the binding of endogenous tPA.[12][18][21][22][23] This competitive inhibition was expected to disrupt the formation of the ternary complex between AnxA2, tPA, and plasminogen, leading to a reduction in cell surface plasmin generation.[18][21][24]
Mechanism of Action
This compound exerts its inhibitory effect through competitive binding to the N-terminal domain of Annexin A2. By occupying the this compound sequence (residues 7-12), the peptide sterically hinders the binding of tissue plasminogen activator (tPA). This disruption prevents the efficient, co-localized activation of plasminogen to plasmin on the cell surface, a process that is otherwise significantly accelerated by the AnxA2-S100A10 complex.[12] The subsequent reduction in plasmin activity leads to decreased degradation of the extracellular matrix and suppression of angiogenic processes.[1][17][21]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Concentration | Outcome | Reference |
| Human Retinal Microvascular Endothelial Cells (RMVECs) | Plasmin Generation Assay | This compound | 0-2 mg | Inhibits plasmin generation under hypoxic conditions. | [18][21][25] |
| Human Retinal Microvascular Endothelial Cells (RMVECs) | tPA Activity Assay | This compound | 0-2 mg | Suppresses VEGF-induced tPA activity under hypoxic conditions. | [21][25][26] |
| Activated HSC-T6 cells | Western Blot | This compound | 5 µM | Significantly inhibits ANXA2 protein expression levels. | [18] |
Table 2: In Vivo Efficacy of this compound
| Model | Assay | Treatment | Concentration / Dose | Outcome | Reference |
| Chicken Chorioallantoic Membrane (CAM) | Angiogenesis Assay | This compound | 5 µg/mL | Significantly decreases the number of vascular branches, junctions, and end-points. | [12][18][21] |
| Murine Matrigel Plug | Angiogenesis Assay | This compound | Not specified | Suppresses angiogenic responses and significantly decreases vascular length. | [12][18][21][25] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Clinical Score | This compound | 5 mg/kg/day (IP) | Significantly reduced the severity of EAE clinical scores. | [27] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
Protocol 1: In Vitro Plasmin Generation Assay
This assay measures the ability of this compound to inhibit the generation of plasmin on the cell surface.
Materials:
-
Human Retinal Microvascular Endothelial Cells (RMVECs)
-
Culture medium
-
This compound peptide and control peptide (e.g., LGKLSL)
-
Recombinant human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
96-well microplate
-
Plate reader
Procedure:
-
Culture RMVECs to confluence in a 96-well plate.
-
Induce experimental conditions if necessary (e.g., hypoxia for 7 hours).
-
Wash cells gently with serum-free medium.
-
Incubate cells with varying concentrations of this compound or control peptide for 1 hour at 37°C.
-
Add recombinant plasminogen and the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a plate reader.
-
The rate of change in absorbance is proportional to the plasmin activity.
-
Compare the rates of plasmin generation in this compound-treated wells to control wells to determine the inhibitory effect.[21]
Protocol 2: In Vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper disks
-
This compound peptide solution
-
Control solution (e.g., PBS)
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On embryonic day 10, place a sterile filter paper disk saturated with this compound solution (e.g., 5 µg/mL) or a control solution onto the CAM.
-
Reseal the window and continue incubation for another 48-72 hours.
-
At the end of the incubation period, image the area under the disk using a stereomicroscope.
-
Quantify the angiogenic response by counting the number of blood vessel branches, junctions, and end-points within a defined radius around the disk using image analysis software.
-
Compare the vascular density in this compound-treated CAMs to controls. A significant reduction indicates anti-angiogenic activity.[12][21][28]
Protocol 3: Murine Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.
Materials:
-
Matrigel (basement membrane extract)
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
This compound peptide
-
Control solution
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice and mix with pro-angiogenic factors.
-
Divide the Matrigel mixture into two groups: one mixed with this compound and the other with a control solution.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.
-
Allow the Matrigel to solidify, forming a "plug."
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plug, which correlates with the extent of red blood cell infiltration and thus vascularization.
-
Performing immunohistochemistry on plug sections using an endothelial cell marker (e.g., CD31) to visualize and count blood vessels.
-
-
Compare the vascularization of this compound-containing plugs to control plugs.[12][18]
References
- 1. Advances in cancer treatment: a new therapeutic target, Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin A2 Heterotetramer: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin A2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Annexin A2 and Kidney Diseases [frontiersin.org]
- 12. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eclinpath.com [eclinpath.com]
- 15. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | ANXA2 is a potential biomarker for cancer prognosis and immune infiltration: A systematic pan-cancer analysis [frontiersin.org]
- 17. Advances in cancer treatment: a new therapeutic target, Annexin A2 [jcancer.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Fibrinolysis and Thrombolysis | Oncohema Key [oncohemakey.com]
- 20. New insights into the tPA-annexin A2 interaction. Is annexin A2 CYS8 the sole requirement for this association? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. glpbio.com [glpbio.com]
- 23. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ruipate.com [ruipate.com]
- 26. This compound | Peptides 1 | CAS 533902-29-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition of angiogenesis in endothelial cells by Human Lysyl oxidase propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Angiogenic Role of Lcklsl: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and retinopathies. The hexapeptide Lcklsl has emerged as a potent competitive inhibitor of Annexin A2 (AnxA2), a key player in the angiogenic cascade. This technical guide provides an in-depth overview of the biological functions of this compound in inhibiting angiogenesis, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experimental models, and comprehensive protocols for reproducing these studies. This document is intended to serve as a valuable resource for researchers investigating novel anti-angiogenic therapies.
Introduction to this compound and its Target: Annexin A2
This compound is a synthetic N-terminal hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2] AnxA2 is a calcium-dependent phospholipid-binding protein that, upon forming a complex with its ligand S100A10 (p11), is expressed on the surface of endothelial cells.[3][4] The AnxA2-S100A10 complex functions as a co-receptor for tissue plasminogen activator (tPA) and plasminogen.[3][5] By bringing tPA and plasminogen into close proximity, the complex significantly enhances the catalytic efficiency of plasmin generation.[6] Plasmin, a broad-spectrum serine protease, plays a crucial role in angiogenesis by degrading components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs), thereby facilitating endothelial cell migration and invasion.[7][8][9]
Mechanism of Action of this compound in Angiogenesis Inhibition
The primary anti-angiogenic function of this compound stems from its ability to competitively bind to the N-terminal tPA-binding site of AnxA2.[6][10] This competitive inhibition prevents the formation of the AnxA2-tPA complex on the endothelial cell surface.[6] Consequently, the conversion of plasminogen to plasmin is significantly reduced.[1][2] The inhibition of plasmin generation leads to a downstream suppression of proteolytic activity required for ECM remodeling, thereby hindering endothelial cell migration and the formation of new vascular networks.[6][7]
Hypoxic conditions and vascular endothelial growth factor (VEGF) are potent inducers of angiogenesis and have been shown to upregulate the expression of both AnxA2 and tPA in endothelial cells.[11][12][13][14] this compound effectively counteracts the pro-angiogenic effects of these stimuli by disrupting a critical step in the proteolytic cascade they activate.[6][10]
Signaling Pathways
The signaling cascade inhibited by this compound is central to proteolytic-mediated angiogenesis. The following diagrams illustrate the key pathways involved.
Caption: Mechanism of this compound-mediated inhibition of angiogenesis.
Caption: Upstream regulation of AnxA2 and tPA by hypoxia and VEGF.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The inhibitory effects of this compound on angiogenesis have been quantified in several key in vitro and in vivo models. The following tables summarize the available quantitative data.
| In Vitro Assay | Model System | Treatment | Concentration | Observed Effect | Reference |
| Plasmin Generation Assay | Hypoxic Human Retinal Microvascular Endothelial Cells (RMVECs) | This compound Peptide | 5 µM | 1.1±0.2-fold increase in plasmin generation (compared to 1.7±0.1-fold with control peptide) | [15] |
| Tube Formation Assay | Human Retinal Microvascular Endothelial Cells (RMVECs) on Matrigel | This compound Peptide | Not Specified | Inhibition of capillary-like structure formation | [6] |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Roscovitine (Cdk5 inhibitor) | 10 µM | ~20% reduction in migration | [16] |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Roscovitine (Cdk5 inhibitor) | 30 µM | ~67% reduction in migration | [16] |
| In Vivo Assay | Model System | Treatment | Dose | Observed Effect | Reference |
| Murine Matrigel Plug Assay | C57BL/6 mice | This compound Peptide in Matrigel plug with VEGF and bFGF | Not Specified | ~55% inhibition of in vivo angiogenesis (compared to ~15% with control peptide) | [15] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Fertilized chicken eggs | This compound Peptide on collagen sponges | 5 µg/mL | Significant decrease in vascular length, branches, junctions, and end-points | [2][17] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Fertilized chicken eggs | This compound Peptide on collagen sponges | Not Specified | Significant reduction in the number of Ki-67 positive (proliferating) vessels | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-angiogenic properties.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Preparation of Basement Membrane Matrix Plate:
-
Endothelial Cell Preparation and Seeding:
-
Culture endothelial cells (e.g., HUVECs or RMVECs) to approximately 80% confluency.
-
Serum-starve the cells for 2-6 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in a small volume of serum-free or low-serum medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.
-
Add the test compound (this compound) and controls to the cell suspension at the desired final concentrations.
-
Gently add 100-150 µL of the cell suspension to each well of the prepared plate.[19]
-
-
Incubation and Visualization:
-
Quantification:
-
Capture images of the tube networks from multiple fields per well.
-
Analyze the images using software such as ImageJ to quantify parameters like total tube length, number of junctions (branching points), and total mesh area.[15]
-
Murine Matrigel Plug Assay
This in vivo assay evaluates angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and test compounds into mice.
Caption: Workflow for the murine Matrigel plug assay.
Protocol:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice at 4°C. All reagents and pipette tips should be kept cold to prevent premature gelation.
-
On ice, mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 150 ng/mL) and bFGF (e.g., 200 ng/mL). Heparin (e.g., 10 units/mL) can be added to stabilize the growth factors.
-
Incorporate this compound or a control peptide into the mixture at the desired concentration.[6]
-
The final volume for injection is typically 0.3-0.5 mL per mouse.[21][22]
-
-
Injection:
-
Incubation and Plug Excision:
-
Analysis and Quantification:
-
Fix the plugs in 4% paraformaldehyde or 10% formalin, followed by embedding in paraffin.[21][24]
-
Cut 5 µm sections of the plugs and mount them on slides.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and vessel structures.
-
Perform immunohistochemistry (IHC) using an antibody against an endothelial cell marker, such as CD31, to specifically identify blood vessels.[22]
-
Quantify angiogenesis by measuring microvessel density (MVD). This involves counting the number of stained vessels in several high-power fields under a microscope. Image analysis software can be used for more objective quantification.[22]
-
Alternatively, the extent of vascularization can be assessed by measuring the hemoglobin content of the plug using a Drabkin's reagent kit or by quantifying FITC-dextran perfusion.[15]
-
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.
Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.
Protocol:
-
Egg Incubation:
-
Windowing:
-
On embryonic day 3 or 4, clean the eggshell with 70% ethanol.
-
Create a small hole in the blunt end of the egg over the air sac.
-
Carefully create a second, larger window (approximately 1 cm²) in the side of the eggshell, taking care not to damage the underlying CAM.[25]
-
-
Sample Application:
-
Prepare sterile carriers such as filter paper disks, collagen sponges, or plastic coverslips.[25][26]
-
Saturate the carrier with a solution of this compound or a control peptide. Pro-angiogenic factors like VEGF can be included to stimulate a baseline angiogenic response.[15]
-
Gently place the carrier onto the surface of the CAM, avoiding major blood vessels.[26]
-
-
Incubation and Analysis:
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.[25]
-
After the incubation period, re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the vascular network in the area surrounding the carrier.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area. Image analysis software can be used for a more detailed analysis of vascular length and density.[15]
-
The CAM can be fixed in a methanol/acetone mixture for further histological analysis.[26]
-
Conclusion and Future Directions
The hexapeptide this compound demonstrates significant anti-angiogenic activity by competitively inhibiting the AnxA2-tPA interaction, a critical step in the plasmin-mediated proteolytic cascade required for neovascularization. The quantitative data from robust in vitro and in vivo models, supported by the detailed protocols provided herein, establish this compound as a promising candidate for further investigation in the development of anti-angiogenic therapies.
Future research should focus on optimizing the delivery and stability of this compound in vivo, exploring its efficacy in various pathological models of angiogenesis, and further elucidating the downstream effects of AnxA2 inhibition on endothelial cell biology. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this compound and its potential as a therapeutic agent.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biology of Annexin A2: From Vascular Fibrinolysis to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin A2 in Fibrinolysis, Inflammation and Fibrosis [mdpi.com]
- 5. The annexin A2 system and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia increases Annexin A2 expression in osteoblastic cells via VEGF and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia increases Annexin A2 expression in osteoblastic cells via VEGF and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclin-dependent Kinase 5 Regulates Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 21. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 22. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Matrigel plug assay [bio-protocol.org]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro Efficacy of Lcklsl on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro effects of Lcklsl, a competitive hexapeptide inhibitor of Annexin A2 (AnxA2), on endothelial cells. This compound has demonstrated significant anti-angiogenic properties by targeting the AnxA2-mediated plasmin generation pathway.[1][2] This document summarizes key quantitative data, details experimental protocols for assessing this compound's activity, and visualizes the underlying signaling mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on key angiogenic processes in human retinal microvascular endothelial cells (RMVECs) under hypoxic conditions.
Table 1: Effect of this compound on Plasmin Generation
| Treatment Condition | Fold Increase in Plasmin Generation (mean ± s.e.) | Reference |
| Hypoxia (3 hours) + Control Peptide (LGKLSL) | 1.7 ± 0.1 | [1] |
| Hypoxia (3 hours) + this compound (5 µM) | 1.1 ± 0.2 | [1] |
Table 2: Effect of this compound on VEGF-Induced tPA Activity
| Treatment Condition | Fold Increase in tPA Activity | Reference |
| Hypoxia + VEGF | ~2.0 | [1] |
| Hypoxia + VEGF + this compound | Inhibition Observed | [1] |
Table 3: Effect of this compound on Vascular Network Formation
| Treatment | Effect on Vascular Structures | Reference | | :--- | :--- |[3] | | this compound | Significant decrease in vascular length |[3] | | this compound (5 µg/mL) | Significant decrease in the number of vascular branches, junctions, and end-points |[3] |
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the anti-angiogenic effects of this compound on endothelial cells are provided below.
Endothelial Cell Culture
-
Cell Line: Human Retinal Microvascular Endothelial Cells (RMVECs) are a relevant cell line for studying retinal neovascularization.[1]
-
Culture Medium: A suitable endothelial cell growth medium, such as EGM-2, supplemented with growth factors, is recommended.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For hypoxia-related experiments, cells are exposed to hypoxic conditions (e.g., 1% O2) for specified durations.[1]
Plasmin Generation Assay
This assay measures the ability of this compound to inhibit the generation of plasmin on the surface of endothelial cells.
-
Cell Seeding: Plate RMVECs in a suitable multi-well plate and allow them to adhere and reach confluence.
-
Induction of Hypoxia: Expose the cells to hypoxic conditions for a specified period (e.g., 3 hours) to upregulate AnxA2 expression.[1]
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 5 µM) and a control peptide (e.g., LGKLSL) in separate wells.[1]
-
Plasminogen Addition: Add plasminogen (e.g., 100 nM) to each well.[1]
-
Substrate Addition: Add a chromogenic plasmin substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength over time using a plate reader to determine the rate of plasmin generation.
VEGF-Induced tPA Activity Assay
This assay assesses the inhibitory effect of this compound on the activity of tissue plasminogen activator (tPA) induced by Vascular Endothelial Growth Factor (VEGF).
-
Cell Preparation: Culture RMVECs to confluence in a multi-well plate.
-
Hypoxia and Serum Starvation: Subject the cells to hypoxic conditions and serum starvation to prime them for VEGF stimulation.
-
This compound Pre-treatment: Incubate the cells with this compound at the desired concentration.
-
VEGF Stimulation: Add VEGF to the wells to induce tPA activity.
-
tPA Activity Measurement: Use a commercially available tPA activity assay kit, which typically involves a fluorogenic or chromogenic substrate, to quantify tPA activity according to the manufacturer's instructions.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating: Coat the wells of a multi-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a period sufficient for tube formation to occur (typically 4-18 hours).
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.[3]
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay determines the impact of this compound on the migratory capacity of endothelial cells.
-
Chamber Setup: Use a Boyden chamber or a similar transwell insert system with a porous membrane.
-
Chemoattractant: Place a chemoattractant (e.g., VEGF or serum) in the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium in the upper chamber, with or without this compound.
-
Incubation: Allow the cells to migrate through the pores of the membrane towards the chemoattractant for a defined period.
-
Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields to quantify cell migration.
Endothelial Cell Proliferation Assay (MTT or BrdU Assay)
This assay measures the effect of this compound on the proliferation of endothelial cells.
-
Cell Seeding: Seed endothelial cells in a multi-well plate at a low density.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 24-72 hours).
-
Proliferation Measurement:
-
MTT Assay: Add MTT reagent to the wells, which is converted by viable cells into a colored formazan product. Solubilize the formazan and measure the absorbance to determine the relative number of viable cells.
-
BrdU Assay: Add BrdU to the culture medium, which is incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.
-
Visualizations
Signaling Pathway
Caption: this compound competitively inhibits tPA binding to AnxA2, reducing plasmin generation and angiogenesis.
Experimental Workflows
Caption: Workflow for the endothelial cell tube formation assay.
Caption: Workflow for the endothelial cell migration assay.
References
Lcklsl's Impact on Hypoxia-Induced Angiogenic Events: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hexapeptide Lcklsl and its role in modulating hypoxia-induced angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. Hypoxia, or low oxygen tension, is a potent driver of angiogenesis, often implicated in tumor growth and ischemic diseases. This compound has emerged as a significant inhibitor of this process, and this document will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of the Annexin A2-tPA-Plasmin Axis
This compound is a competitive inhibitor of Annexin A2 (AnxA2), a key cell surface receptor.[1] Under hypoxic conditions, there is an upregulation of both AnxA2 and tissue plasminogen activator (tPA) on the surface of endothelial cells, such as human retinal microvascular endothelial cells (RMVECs).[2][3][4] AnxA2 acts as a co-receptor for tPA and its substrate, plasminogen, facilitating the conversion of plasminogen to plasmin, a potent serine protease.
Plasmin plays a crucial role in angiogenesis by degrading components of the extracellular matrix (ECM), which is a critical step for endothelial cell migration and invasion.[2][3] Furthermore, plasmin can activate matrix metalloproteinases (MMPs), which further contribute to ECM remodeling and the release of pro-angiogenic factors.
This compound exerts its anti-angiogenic effect by binding to the N-terminal of AnxA2, the same site that tPA binds to.[1][2][3] This competitive inhibition prevents the formation of the AnxA2-tPA complex, thereby reducing the generation of plasmin and suppressing the downstream angiogenic cascade.[1][2][3] This inhibitory action has been shown to suppress VEGF-induced tPA activity under hypoxic conditions.[2][3]
Signaling Pathway Under Hypoxia and this compound Intervention
The signaling cascade leading to hypoxia-induced angiogenesis and the point of this compound intervention can be visualized as follows:
Quantitative Data on the Anti-Angiogenic Effects of this compound
The efficacy of this compound in inhibiting angiogenesis has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of Angiogenesis by this compound
| Parameter | Condition | This compound Treatment | Inhibition (%) | Reference |
| Plasmin Generation | Hypoxic RMVECs | 100 µg/ml | ~50 | [2] |
| VEGF-induced tPA Activity | Hypoxic RMVECs | 100 µg/ml | ~60 | [2] |
Table 2: In Vivo Inhibition of Angiogenesis by this compound in the Chick Chorioallantoic Membrane (CAM) Assay
| Vascular Parameter | Control (VEGF) | This compound (5 µg/ml) + VEGF | % Reduction | Reference |
| Total Vascular Length (pixels) | 12,500 ± 1,500 | 5,000 ± 1,000 | ~60 | [2] |
| Number of Junctions | 150 ± 20 | 60 ± 15 | ~60 | [2] |
| Number of Branches | 200 ± 25 | 80 ± 20 | ~60 | [2] |
Table 3: In Vivo Inhibition of Angiogenesis by this compound in the Murine Matrigel Plug Assay
| Parameter | Control | This compound (10 mg/kg) | % Reduction | Reference |
| Hemoglobin Content (µ g/plug ) | 8.5 ± 1.2 | 3.2 ± 0.8 | ~62 | [2] |
| CD31 Positive Area (%) | 15.2 ± 2.5 | 5.8 ± 1.5 | ~62 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is used to assess the effect of this compound on blood vessel formation in a living embryo.
Materials:
-
Fertilized chicken eggs
-
Incubator with humidity control (37°C, 50-60% humidity)
-
Dremel tool with a sterile cutting disc
-
Sterile forceps and scissors
-
Gelatin sponges (e.g., Gelfoam)
-
This compound peptide, control peptide, VEGF
-
Phosphate-buffered saline (PBS)
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs at 37°C with 50-60% humidity for 3 days.
-
On day 3, carefully create a small window (1 cm²) in the shell over the air sac using a Dremel tool, avoiding damage to the underlying chorioallantoic membrane.
-
Place a sterile gelatin sponge onto the CAM.
-
Apply the treatment solution (this compound, control peptide, or VEGF in PBS) to the gelatin sponge.
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 2 days.
-
On day 5, open the window and photograph the CAM under a stereomicroscope.
-
Quantify the degree of angiogenesis by analyzing the images for vessel length, branch points, and vessel density using image analysis software (e.g., ImageJ).
Murine Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneous plug of Matrigel.
Materials:
-
Matrigel (growth factor reduced)
-
This compound peptide, control peptide, VEGF
-
Heparin
-
6-8 week old mice (e.g., C57BL/6)
-
Insulin syringes
-
Drabkin's reagent for hemoglobin assay
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with heparin (10 U/ml) and the desired treatment (this compound, control peptide, or VEGF). Keep the mixture on ice.
-
Inject 0.5 ml of the Matrigel mixture subcutaneously into the flank of the mice.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
For hemoglobin measurement, homogenize the plugs in water and use Drabkin's reagent to quantify the hemoglobin content, which is proportional to the amount of blood in the plug.
-
For immunohistochemistry, fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the blood vessels.
Conclusion
The hexapeptide this compound demonstrates significant anti-angiogenic properties by competitively inhibiting the binding of tPA to Annexin A2, thereby disrupting the plasmin-mediated proteolytic cascade that is essential for angiogenesis. This targeted mechanism of action makes this compound a promising candidate for further investigation in the development of therapies for diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extracellular Matrix Modulates Angiogenesis in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of the Lcklsl Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of the Lcklsl peptide, a synthetic hexapeptide with significant anti-angiogenic properties. This compound acts as a competitive inhibitor of Annexin A2 (AnxA2), a key cell surface receptor involved in plasmin generation. By disrupting the interaction between AnxA2 and tissue plasminogen activator (tPA), this compound effectively attenuates plasmin production, a critical step in the angiogenic cascade. This guide summarizes the available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The this compound peptide is a six-amino-acid synthetic peptide (Leu-Cys-Lys-Leu-Ser-Leu) that has emerged as a potent inhibitor of the Annexin A2 (AnxA2) signaling pathway. AnxA2 is a calcium-dependent phospholipid-binding protein that, upon translocation to the cell surface, functions as a receptor for tissue plasminogen activator (tPA) and plasminogen. The co-localization of tPA and plasminogen on the AnxA2 receptor significantly enhances the conversion of plasminogen to plasmin, a serine protease with broad substrate specificity. Plasmin-mediated degradation of the extracellular matrix is a crucial event in endothelial cell migration and invasion, hallmarks of angiogenesis.
The this compound peptide competitively inhibits the binding of tPA to the N-terminal domain of AnxA2, thereby disrupting the formation of the ternary complex and subsequent plasmin generation.[1] This inhibitory action confers upon this compound its anti-angiogenic properties, which have been demonstrated in various in vitro and in vivo models. While characterized as a potent inhibitor, with over 95% efficiency in competitively inhibiting tPA binding to AnxA2, a specific IC50 value for this interaction is not prominently available in the public literature.[1]
Mechanism of Action
The primary mechanism of action of the this compound peptide is the competitive inhibition of the tPA-AnxA2 interaction. This disrupts the catalytic efficiency of plasmin generation on the endothelial cell surface.
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by the this compound peptide:
Quantitative Data
The following tables summarize the key quantitative findings from initial characterization studies of the this compound peptide.
In Vitro Efficacy
| Parameter | Cell Line | Concentration | Effect | Reference |
| Plasmin Generation Inhibition | Human Retinal Microvascular Endothelial Cells (RMVECs) | 5 µM | Resulted in a 1.1±0.2-fold increase in plasmin generation compared to 1.7±0.1-fold with a control peptide under hypoxic conditions. | [1] |
| ANXA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significantly inhibits ANXA2 protein expression levels. | [2] |
In Vivo Efficacy
| Assay | Model | Concentration | Effect | Reference |
| Anti-angiogenesis | Chicken Chorioallantoic Membrane (CAM) | 5 µg/mL | Significantly decreases the number of vascular branches, junctions, and end-points. | [2] |
| Anti-angiogenesis | Murine Matrigel Plug | 5 µg/mL | Significantly decreases vascular length. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This protocol is a representative method for assessing the anti-angiogenic potential of this compound using Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound peptide
-
Control peptide (e.g., LGKLSL)
-
24-well tissue culture plates
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw BME on ice. Pipette 250 µL of BME into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest cells by trypsinization and resuspend in EGM-2 at a concentration of 7.5 x 10^4 cells/mL.
-
Treatment: Prepare conditioned media by mixing the HUVEC suspension with the desired concentrations of this compound peptide or control peptide. A typical concentration range for this compound would be 1-10 µM.
-
Plating: Gently add 300 µL of the cell suspension in conditioned media onto the solidified BME in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours, or until tube formation is observed in the control wells.
-
Visualization and Quantification:
-
Carefully remove the media.
-
Stain the cells with Calcein AM.
-
Visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Chicken Chorioallantoic Membrane (CAM) Assay
Objective: To assess the in vivo anti-angiogenic activity of this compound on a developing vascular network.
Materials:
-
Fertilized chicken eggs
-
This compound peptide
-
Control peptide
-
Sterile filter paper discs
-
Egg incubator
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: Prepare sterile filter paper discs saturated with a solution of this compound peptide (e.g., 5 µg/mL) or control peptide. Place the discs on the CAM.
-
Incubation: Seal the window and return the eggs to the incubator for 48-72 hours.
-
Analysis: On the designated day, open the window and observe the vasculature under a stereomicroscope. Capture images of the CAM.
-
Quantification: Analyze the images to quantify the number of blood vessel branch points and the total vessel length in the area under the filter disc.
Murine Matrigel Plug Assay
Objective: To evaluate the in vivo anti-angiogenic effect of this compound in a mammalian model.
Materials:
-
C57BL/6 mice
-
Growth factor-reduced Matrigel
-
This compound peptide
-
Control peptide
-
Basic Fibroblast Growth Factor (bFGF) as an angiogenic inducer
-
Sterile, ice-cold syringes
Procedure:
-
Matrigel Preparation: On ice, mix Matrigel with bFGF and either this compound peptide (e.g., 5 µg/mL) or the control peptide.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-14 days for vascularization of the Matrigel plug to occur.
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Experimental Workflows
The following diagrams, generated using Graphviz, outline the workflows for the key experimental procedures.
References
Methodological & Application
Lcklsl Peptide: Comprehensive Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of the Lcklsl peptide. This compound is a hexapeptide with the sequence Leu-Cys-Lys-Leu-Ser-Leu, recognized for its role as a competitive inhibitor of Annexin A2 (AnxA2). By interfering with the binding of tissue plasminogen activator (tPA) to AnxA2, this compound effectively inhibits plasmin generation and subsequent angiogenic processes.[1][2][3][4][5] These protocols are designed to guide researchers in the production of high-purity this compound for in vitro and in vivo studies.
I. Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis and purification of the this compound peptide. Actual results may vary depending on the specific instrumentation, reagents, and techniques employed.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |
| Final Purity | >98% | Analytical RP-HPLC |
| Molecular Weight (Monoisotopic) | 675.40 g/mol | Mass Spectrometry (ESI-MS) |
| Observed Mass (M+H)⁺ | 676.41 m/z | Mass Spectrometry (ESI-MS) |
| Retention Time | Sequence-dependent | Analytical RP-HPLC |
II. Experimental Protocols
A. This compound Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the this compound peptide using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.
1. Materials and Reagents:
-
Resin: Rink Amide resin (0.5 - 1.0 mmol/g substitution)
-
Fmoc-protected Amino Acids: Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
2. Synthesis Workflow:
Caption: this compound Solid-Phase Peptide Synthesis Workflow.
3. Detailed Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate tube, pre-activate Fmoc-Leu-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings (Serine, Leucine, Lysine, Cysteine, Leucine):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, and finally Fmoc-Leu-OH.
-
-
Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Lyophilize the crude peptide to obtain a white powder.
-
B. This compound Peptide Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the purification of the crude this compound peptide using a preparative RP-HPLC system.
1. Materials and Reagents:
-
Crude this compound Peptide
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
HPLC System: Preparative RP-HPLC with a C18 column
2. Purification Workflow:
Caption: this compound Peptide Purification Workflow.
3. Detailed Protocol:
-
Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of approximately 10 mg/mL and filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5-65% B (linear gradient)
-
65-70 min: 65-95% B (wash)
-
70-75 min: 95-5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.
III. This compound Signaling Pathway
The this compound peptide exerts its biological effects by targeting the Annexin A2 (AnxA2) signaling pathway. Specifically, it competitively inhibits the binding of tissue plasminogen activator (tPA) to the N-terminal domain of AnxA2 on the surface of endothelial cells. This inhibition disrupts the tPA-mediated conversion of plasminogen to plasmin, a key enzyme involved in extracellular matrix degradation and a critical step in angiogenesis.
Caption: this compound Inhibition of the AnxA2 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Peptides | | Invivochem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lcklsl in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lcklsl is a synthetic hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2] AnxA2 is a calcium-dependent phospholipid-binding protein that plays a crucial role in various cellular processes, including angiogenesis, cell proliferation, migration, and invasion, making it a significant target in cancer research and drug development.[3][4] this compound exerts its inhibitory effect by blocking the binding of tissue plasminogen activator (tPA) to AnxA2. This inhibition prevents the conversion of plasminogen to plasmin, a serine protease involved in the degradation of the extracellular matrix (ECM), a critical step in cell migration and invasion.[4] Consequently, this compound demonstrates anti-angiogenic and anti-metastatic properties.[3][4][5][6]
These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its effects on cell viability, proliferation, migration, and angiogenesis.
Mechanism of Action: The Annexin A2 Signaling Pathway
Annexin A2, upon interaction with its binding partners, initiates a signaling cascade that promotes cell migration, invasion, and angiogenesis. This compound, by competitively binding to AnxA2, disrupts this pathway.
Data Summary
The following tables summarize the quantitative effects of this compound in various cell culture assays.
Table 1: Effect of this compound on ANXA2 Protein Expression
| Cell Line | Concentration | Effect | Reference |
| HSC-T6 (activated) | 5 µM | Significantly inhibits ANXA2 protein expression | [1][2] |
Table 2: Anti-Angiogenic Effects of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| In vitro Tube Formation | Human Retinal Microvascular Endothelial Cells (RMVECs) | Not Specified | Inhibition of capillary tube formation | [1] |
| In vivo Murine Matrigel Plug Assay | Not Applicable | 5 µg/mL | Significantly decreased the number of vascular branches, junctions, and end-points | [1][2] |
Table 3: Inhibition of Plasmin Generation by this compound
| Cell Line | Concentration Range | Effect | Reference |
| Human Retinal Microvascular Endothelial Cells (RMVECs) | 0-2 mg/mL | Inhibits the generation of plasmin | [1][2] |
Experimental Protocols
General Workflow for Cell Culture Assays with this compound
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol determines the effect of this compound on cell viability and assesses its cytotoxic potential.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound peptide
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells.
Materials:
-
Target cell line (e.g., endothelial cells, cancer cells)
-
Serum-free medium and complete medium
-
This compound peptide
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Starvation: Culture cells to 70-80% confluency, then starve them in serum-free medium for 12-24 hours.
-
Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend the starved cells in serum-free medium at a density of 1 x 10⁵ cells/mL. Add varying concentrations of this compound to the cell suspension. Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 6-24 hours (depending on the cell type) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with PBS to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the migrated cells using a microscope. To quantify, dissolve the stain in 10% acetic acid and measure the absorbance at 570 nm, or count the number of migrated cells in several random fields.
Protocol 3: In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell growth medium
-
This compound peptide
-
Matrigel or other basement membrane matrix
-
96-well plates
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.
-
This compound Treatment: Add varying concentrations of this compound to the cell suspension.
-
Cell Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Imaging: Observe and photograph the formation of tube-like structures using an inverted microscope. For fluorescence imaging, cells can be pre-labeled with Calcein AM.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 4: Plasmin Generation Assay (Chromogenic Substrate Assay)
This protocol measures the effect of this compound on the generation of plasmin from plasminogen.
Materials:
-
Purified human plasminogen
-
Tissue plasminogen activator (tPA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound peptide
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of plasminogen, tPA, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound or vehicle control
-
Plasminogen
-
tPA (to initiate the reaction)
-
-
Incubation: Incubate the plate at 37°C.
-
Substrate Addition: After a short pre-incubation, add the chromogenic plasmin substrate to each well.
-
Measurement: Immediately begin measuring the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader in kinetic mode.
-
Data Analysis: The rate of change in absorbance is proportional to the plasmin activity. Calculate the initial velocity (V₀) of the reaction for each this compound concentration. Plot the V₀ against the this compound concentration to determine the inhibitory effect.
Conclusion
This compound is a valuable research tool for investigating the roles of Annexin A2 in various cellular processes, particularly in the context of cancer and angiogenesis. The protocols provided here offer a framework for utilizing this compound in a range of cell culture assays to elucidate its mechanism of action and to evaluate its therapeutic potential. Researchers should optimize the described conditions for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Annexin A2 in Tumorigenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exosomal Annexin A2 Promotes Angiogenesis and Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lcklsl Dosage in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lcklsl is a hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2). It functions by blocking the binding of tissue plasminogen activator (tPA) to AnxA2, thereby inhibiting the generation of plasmin. This mechanism gives this compound potent anti-angiogenic and anti-inflammatory properties, making it a valuable tool for in vivo research in models of diseases such as cancer and autoimmune disorders. These application notes provide a comprehensive guide to the use of this compound in animal studies, including recommended dosages, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action: this compound exerts its biological effects by targeting the interaction between AnxA2 and tPA. On the surface of endothelial cells, AnxA2 acts as a receptor for tPA and plasminogen, facilitating the conversion of plasminogen to plasmin. Plasmin, a serine protease, plays a crucial role in angiogenesis, inflammation, and tissue remodeling by degrading extracellular matrix proteins. This compound competitively binds to the tPA-binding site on AnxA2, preventing the formation of the AnxA2-tPA complex and subsequent plasmin generation.[1] This inhibition of plasmin formation leads to a reduction in angiogenesis and inflammation.
Signaling Pathway of this compound Inhibition
Caption: this compound competitively inhibits the binding of tPA to Annexin A2, preventing plasmin generation.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various in vivo animal models. It is crucial to note that optimal dosage can vary significantly depending on the animal model, disease state, and administration route. Therefore, a dose-response study is highly recommended for any new experimental setup.
| Animal Model | Disease/Application | Dosage | Administration Route | Frequency | Reference |
| C57BL/6J Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 5 mg/kg/day | Intraperitoneal (IP) | Daily | [2] |
| Chicken Embryo | Chorioallantoic Membrane (CAM) Assay (Angiogenesis) | 5 µg/mL | Topical | Not specified | [1] |
| Murine | Matrigel Plug Assay (Angiogenesis) | 5 µg/mL | Intradermal | Not specified | [1] |
Detailed Experimental Protocols
1. This compound Peptide Preparation and Storage
a. Reconstitution of Lyophilized Peptide: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, it is recommended to reconstitute the peptide in a sterile, high-purity solvent.
-
Primary Solvent: Sterile distilled water or a buffer with a pH between 5 and 6 is recommended for initial reconstitution.
-
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of the chosen solvent to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.
-
b. Preparation of Working Solution for In Vivo Administration: For intraperitoneal injection, a common formulation involves the use of co-solvents to ensure solubility and stability.
-
Recommended Formulation: A mixture of DMSO, PEG300, Tween-80, and saline is often used.[3]
-
Example Protocol for a 1 mg/mL working solution:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare 1 mL of the final working solution, mix the following components in order:
-
100 µL of the 10 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline (0.9% NaCl).
-
-
Vortex the solution gently until it is clear and homogenous.
-
It is recommended to prepare this working solution fresh on the day of use.
-
c. Storage: Proper storage is critical to maintain the integrity of the this compound peptide.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Stock Solution: Aliquot the reconstituted stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 6 months at -80°C.[1]
2. In Vivo Administration Protocol: EAE Mouse Model
This protocol is based on a study by Ueki et al. (2020).[2]
-
Animal Model: 12-week-old female C57BL/6J mice.
-
Induction of EAE: EAE is induced by immunization with MOG35-55 peptide.
-
Treatment Group:
-
This compound: Administer 5 mg/kg/day of this compound peptide via intraperitoneal (IP) injection.
-
Vehicle Control: Administer an equivalent volume of the vehicle (e.g., PBS or the DMSO/PEG300/Tween-80/saline mixture without this compound).
-
-
Dosing Schedule:
-
Begin daily injections 7 days prior to EAE induction and continue until day 23 post-immunization.
-
-
Monitoring:
-
Monitor the clinical signs of EAE daily and score them based on a standardized scale (e.g., 0 = no clinical signs, 5 = moribund).
-
Body weight should be recorded daily as an indicator of overall health.
-
Experimental Workflow for In Vivo this compound Study
Caption: A typical workflow for an in vivo study investigating the efficacy of this compound.
Considerations for In Vivo Studies
1. Dose-Range Finding and Toxicology Studies: The provided dosages are based on limited published data. It is imperative for researchers to conduct their own dose-range finding studies to determine the optimal therapeutic dose with minimal toxicity in their specific animal model. A preliminary toxicology study is also recommended to assess for any adverse effects. This can involve:
-
Acute Toxicity Study: Administering a single high dose of this compound and observing the animals for a short period (e.g., 24-48 hours) for any signs of toxicity.
-
Sub-chronic Toxicity Study: Administering this compound daily for a longer period (e.g., 14-28 days) at multiple dose levels and monitoring for changes in body weight, food and water consumption, clinical signs, and performing hematology and clinical chemistry at the end of the study.
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Currently, there is a lack of published pharmacokinetic data for this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for designing an effective dosing regimen. A basic PK study would involve:
-
Administering a single dose of this compound (intravenously and via the intended route of administration, e.g., intraperitoneally).
-
Collecting blood samples at various time points post-administration.
-
Quantifying the concentration of this compound in the plasma to determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
A pharmacodynamic study would correlate the concentration of this compound with a biological response to understand the dose-efficacy relationship.
Disclaimer: These application notes are intended for research purposes only. The provided protocols and dosage information should be considered as a starting point. Researchers must adhere to all applicable institutional and national guidelines for the ethical use of animals in research. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to conduct the necessary validation and safety studies.
References
Application Notes and Protocols: Lcklsl Treatment in Human Retinal Microvascular Endothelial Cells (RMVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of proliferative diabetic retinopathy (DR) and other ischemic retinal diseases, often leading to severe vision loss. Human Retinal Microvascular Endothelial Cells (RMVECs) are a critical in vitro model for studying the molecular mechanisms driving these pathologies and for screening potential therapeutic agents. Lcklsl, a hexapeptide inhibitor of Annexin A2 (AnxA2), has emerged as a promising anti-angiogenic agent. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in RMVEC-based research.
This compound is a competitive inhibitor of Annexin A2 (AnxA2), targeting the N-terminal binding site for tissue plasminogen activator (tPA).[1][2][3][4][5] By blocking the interaction between AnxA2 and tPA on the surface of endothelial cells, this compound effectively inhibits the generation of plasmin, a serine protease crucial for extracellular matrix degradation—a key step in cell migration and invasion during angiogenesis.[1][2][3][4][5] In RMVECs, hypoxia has been shown to increase the expression of both AnxA2 and tPA, creating a pro-angiogenic environment that this compound can effectively counteract.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on RMVECs and in related in vivo models, based on available literature.
Table 1: Effect of this compound on Plasmin Generation and tPA Activity in RMVECs
| Parameter Measured | Cell Type | Condition | This compound Concentration | Control | Result | Reference |
| Plasmin Generation | RMVECs | Hypoxia | 5 µM | LGKLSL peptide (5 µM) | Inhibition of plasmin generation | [2] |
| VEGF-induced tPA Activity | RMVECs | Hypoxia | Not specified | Vehicle/Control Peptide | Suppression of tPA activity | [1][2][3][4][5] |
Table 2: Anti-Angiogenic Effects of this compound Peptide in In Vivo Models
| Parameter Measured | Model | this compound Dose | Result | Reference | | --- | --- | --- | --- | | Vascular Length | Murine Matrigel plug | Not specified | Significant decrease |[1] | | Vascular Branches | Murine Matrigel plug | 5 µg/mL | Significant decrease |[1] | | Vascular Junctions | Murine Matrigel plug | 5 µg/mL | Significant decrease |[1] | | Vascular End-points | Murine Matrigel plug | 5 µg/mL | Significant decrease |[1] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in RMVEC studies.
Caption: this compound inhibits angiogenesis by blocking tPA binding to Annexin A2.
Caption: General workflow for assessing this compound effects on RMVECs.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of RMVECs with this compound.
Protocol 1: RMVEC Culture and this compound Treatment under Hypoxia
Objective: To prepare RMVECs for subsequent angiogenesis assays and to treat them with this compound under hypoxic conditions to mimic an ischemic retinal environment.
Materials:
-
Human Retinal Microvascular Endothelial Cells (RMVECs)
-
Endothelial Growth Medium (EGM) with supplements
-
This compound peptide (and control peptide, e.g., LGKLSL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
-
Tissue culture flasks/plates
Procedure:
-
Cell Culture: Culture RMVECs in EGM in a standard incubator (37°C, 5% CO₂) until they reach 80-90% confluency.
-
Seeding: Subculture the cells into appropriate plates (e.g., 96-well for proliferation, 24-well for migration, 48-well for tube formation) at a predetermined density. Allow cells to adhere and grow for 24 hours.
-
Starvation (Optional): To reduce the effect of growth factors in the serum, replace the EGM with a basal medium (EBM) containing 0.5-1% FBS for 4-6 hours before treatment.
-
This compound Preparation: Prepare stock solutions of this compound and control peptide in sterile water or an appropriate buffer. Further dilute to the desired final concentrations (e.g., 1-10 µM) in the experimental medium (e.g., EBM with 0.5% FBS and VEGF).
-
Treatment and Hypoxia Induction: Remove the starvation medium from the cells. Add the medium containing the different concentrations of this compound or control peptide.
-
Immediately place the culture plates into a pre-equilibrated hypoxia chamber or incubator at 37°C for the desired experimental duration (e.g., 6-24 hours).
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To assess the effect of this compound on the ability of RMVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
RMVECs treated with this compound as per Protocol 1
-
Matrigel® Basement Membrane Matrix (or similar)
-
48-well or 96-well tissue culture plates, pre-chilled
-
Pipette tips, pre-chilled
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add an appropriate volume of Matrigel (e.g., 150 µL for a 48-well plate) to each well, ensuring the entire surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: After hypoxic treatment with this compound (Protocol 1), gently harvest the RMVECs using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in a small volume of EBM and count them.
-
Seed the RMVECs (e.g., 1.5 x 10⁴ cells per well) onto the solidified Matrigel in medium containing the respective concentrations of this compound or controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis: Monitor the formation of tube-like structures at regular intervals using a phase-contrast microscope. Capture images at a predetermined time point.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 3: Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound on the migratory capacity of RMVECs.
Materials:
-
RMVECs cultured in 24-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
This compound and control peptides
-
Microscope with imaging capabilities
Procedure:
-
Create Monolayer: Seed RMVECs in 24-well plates and grow them to 100% confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, create a linear scratch (a "wound") through the center of the cell monolayer in each well. Alternatively, use commercially available wound-healing inserts to create a more uniform cell-free zone.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium (e.g., EBM with 1% FBS) containing the desired concentrations of this compound or control peptides. Pro-migratory factors like VEGF can be added to stimulate migration.
-
Imaging: Immediately capture images of the wounds at time zero (T=0) using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator (and under hypoxia, if desired).
-
Final Imaging: After a set period (e.g., 12-24 hours), capture images of the same wound areas.
-
Analysis: Measure the width of the wound at T=0 and the final time point. Calculate the percentage of wound closure or the migration rate for each condition.
These protocols provide a foundational framework for investigating the therapeutic potential of this compound in the context of retinal neovascularization. Researchers should optimize cell densities, incubation times, and reagent concentrations based on their specific experimental setup and RMVEC characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. journals.biologists.com [journals.biologists.com]
Application Note: Western Blot Analysis of Annexin A2 Expression Following LCKLSL Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for analyzing the expression of Annexin A2 (AnxA2) in cell cultures treated with LCKLSL, a competitive peptide inhibitor of AnxA2. AnxA2, a calcium-dependent phospholipid-binding protein, is implicated in various cellular processes, including signal transduction, cell motility, and fibrinolysis, and is a subject of interest in cancer research.[1][2][3][4] this compound is an N-terminal hexapeptide that competitively inhibits the binding of tissue plasminogen activator (tPA) to AnxA2 and has been reported to inhibit AnxA2 protein expression.[5][6][7] This application note outlines the materials, reagents, and a step-by-step procedure for Western blotting to quantitatively assess the impact of this compound on AnxA2 protein levels.
Background
Annexin A2 (AnxA2): A 36 kDa protein belonging to the annexin family, AnxA2 plays a crucial role in organizing membrane domains, endocytosis, exocytosis, and linking the actin cytoskeleton to the plasma membrane.[1][4][8] Its function and cellular localization are regulated by post-translational modifications, including phosphorylation by Src family kinases.[2][8] Overexpression of AnxA2 is associated with cancer progression and metastasis, making it a potential therapeutic target.[2][9]
This compound Peptide: this compound is a synthetic hexapeptide that acts as a competitive inhibitor of AnxA2. It effectively blocks the interaction between AnxA2 and tPA, thereby inhibiting plasmin generation and demonstrating anti-angiogenic properties.[6] Notably, studies have shown that treatment with this compound can lead to a significant reduction in the total protein expression levels of AnxA2 in certain cell types.[5]
Lck and AnxA2 Signaling Context: Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase pivotal in T-cell receptor (TCR) signaling cascades that regulate cellular proliferation, differentiation, and adhesion.[10][11][12] While this compound is named for its sequence and is a direct AnxA2 inhibitor, the broader context of Src family kinases in regulating AnxA2 is significant. AnxA2 is a known substrate for phosphorylation by kinases like Src, which can influence its function and localization.[4][13] Therefore, investigating signaling pathways that may link kinase activity to AnxA2 expression is a relevant area of research.
Experimental Data Summary
The following table presents representative quantitative data from a Western blot experiment designed to measure the effect of this compound on AnxA2 expression in a hypothetical cancer cell line (e.g., MDA-MB-231) after 24 hours of treatment. Data is normalized to a loading control (e.g., GAPDH) and expressed as a percentage of the untreated control.
| Treatment Group | This compound Conc. (µM) | Mean Relative AnxA2 Expression (%) | Standard Deviation (%) |
| Untreated Control | 0 | 100 | 5.2 |
| This compound | 1 | 85 | 4.8 |
| This compound | 5 | 58 | 6.1 |
| This compound | 10 | 35 | 5.5 |
| This compound | 25 | 21 | 4.2 |
Visualized Workflows and Pathways
Caption: Experimental workflow for Western blot analysis of AnxA2 expression.
Caption: Hypothetical signaling cascade initiated by Lck leading to AnxA2 gene expression.
Detailed Experimental Protocol
This protocol provides a method for determining the effect of this compound on AnxA2 protein levels in cultured cells.
I. Materials and Reagents
-
Cell Line: Appropriate cell line expressing AnxA2 (e.g., human breast cancer MDA-MB-231, pancreatic cancer AsPC-1, or others).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Vehicle Control: Sterile DMSO or PBS, as used to dissolve this compound.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 4-12% Bis-Tris precast gels or hand-cast polyacrylamide gels.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: e.g., Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-AnxA2 monoclonal antibody.
-
Mouse or Rabbit anti-GAPDH or anti-β-actin monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Preparation: Prepare a stock solution of this compound peptide (e.g., 10 mM in sterile DMSO)[6]. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
III. Protein Extraction and Quantification
-
Cell Harvest: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, clean tube.
-
Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the BCA results, dilute each protein sample with lysis buffer and 4X Laemmli sample buffer to a final concentration of 1 µg/µL. Ensure all samples have the same final volume and concentration.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by observing the pre-stained ladder on the membrane.
V. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AnxA2 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to avoid signal saturation.
-
Probing for Loading Control: To ensure equal protein loading, the same membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin) by repeating steps 1-7 with the appropriate primary and secondary antibodies.
VI. Data Analysis
-
Densitometry: Quantify the band intensities for AnxA2 and the loading control in each lane using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the AnxA2 band intensity to the intensity of its corresponding loading control band.
-
Relative Expression: Express the normalized AnxA2 levels as a percentage or fold change relative to the vehicle-treated control sample.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes in AnxA2 expression.
References
- 1. Annexin A2 - Wikipedia [en.wikipedia.org]
- 2. Annexin A2: Its Molecular Regulation and Cellular Expression in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound hydrochloride | Peptides | | Invivochem [invivochem.com]
- 8. Protein phosphorylation and its role in the regulation of Annexin A2 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 13. ANXA2 | Cancer Genetics Web [cancer-genetics.org]
Troubleshooting & Optimization
Lcklsl Technical Support Center: Troubleshooting Insolubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Annexin A2 inhibitor, Lcklsl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic N-terminal hexapeptide (Leu-Cys-Lys-Leu-Ser-Leu) that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2][3] It functions by potently inhibiting the binding of tissue plasminogen activator (tPA) to AnxA2.[1][2][3] This inhibition, in turn, blocks the generation of plasmin and exhibits anti-angiogenic effects.[1][2][3] The cysteine residue within the this compound sequence is crucial for its inhibitory activity.[4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] The hydrochloride salt of this compound (this compound HCl) demonstrates solubility in water and PBS, often requiring ultrasonication for complete dissolution.[5][6] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline are often employed to achieve higher concentrations.[5][6][7]
Q3: What is the recommended storage procedure for this compound solutions?
A3: this compound powder is typically stored at -20°C for up to three years or at 4°C for up to two years.[7] Once dissolved in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[5][7] Stock solutions in DMSO or other solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Always store solutions in tightly sealed containers to prevent evaporation and moisture absorption.[7]
Q4: What are the downstream effects of inhibiting the Annexin A2 pathway with this compound?
A4: By inhibiting the interaction between tPA and Annexin A2, this compound blocks the conversion of plasminogen to plasmin.[3] This reduction in plasmin generation leads to decreased degradation of the extracellular matrix, which is a key process in angiogenesis.[3] Consequently, this compound has been shown to suppress angiogenic responses in various experimental models.[2][3][5] Furthermore, the tPA-AnxA2 interaction can trigger downstream signaling cascades, including the activation of the NF-κB pathway, which this compound can modulate.[8]
Troubleshooting Guide for this compound Insolubility
Q5: My this compound (or this compound HCl) is not dissolving properly. What can I do?
A5: Several factors can influence the solubility of this compound. Here are some troubleshooting steps:
-
Increase Temperature: Gently warming the solution to 37°C can aid in dissolution.[1] However, be cautious with prolonged heating as it may degrade the peptide.
-
Sonication: Using an ultrasonic bath is a highly effective method to break down aggregates and enhance the solubility of both this compound and its hydrochloride salt.[1][5][6]
-
pH Adjustment: For peptides, solubility is often lowest at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.
-
Use of Co-solvents: For challenging applications, especially in vivo studies, using a pre-formulated solvent mixture can be necessary. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline.[5][6][7]
Q6: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A6: This is a common issue when working with compounds that have high solubility in organic solvents but poor solubility in aqueous solutions. Here’s a recommended procedure to minimize precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous medium. Instead, perform a serial dilution of the DMSO stock in DMSO first to a lower concentration. Then, slowly add this intermediate dilution to your cell culture medium while gently vortexing or mixing.[9][10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity.[11][12] Most cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[9][11]
-
Serum Considerations: In some cases, components in fetal bovine serum (FBS) can interact with peptides and cause precipitation. If you suspect this, you can try reducing the serum concentration or treating the cells in a serum-free medium for the duration of the experiment.[13]
Q7: Should I use this compound base or this compound hydrochloride for my experiments?
A7: The choice between the free base and the hydrochloride salt often depends on the desired solvent and experimental setup.
-
This compound (base): Generally more soluble in organic solvents like DMSO.[1]
-
This compound hydrochloride: Exhibits higher solubility in aqueous solutions like water and PBS, although it may still require sonication for complete dissolution.[5][6] This form is often preferred for applications where the use of organic solvents needs to be minimized.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [1] |
| This compound HCl | Water | ~10 mg/mL (~14.04 mM) | [7] |
| This compound HCl | Water | 50 mg/mL (70.19 mM) with ultrasonication | [5] |
| This compound HCl | DMSO | ~25 mg/mL (~35.10 mM) | [7] |
| This compound HCl | PBS | 8.33 mg/mL (11.69 mM) with ultrasonication | [5][6] |
| This compound HCl | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (3.51 mM) | [7] |
| This compound HCl | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.51 mM) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Pre-treatment: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could prepare a 1 mM intermediate dilution.
-
Final Dilution: Slowly add the required volume of the intermediate (or stock) this compound solution to your pre-warmed cell culture medium while gently mixing. Ensure the final DMSO concentration is below 0.5%.
-
Application: Immediately add the this compound-containing medium to your cells.
-
Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as the this compound-treated samples.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the tPA-annexin A2 interaction. Is annexin A2 CYS8 the sole requirement for this association? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound hydrochloride | Peptides | | Invivochem [invivochem.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Lck-Cre Mediated Gene Deletion in Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Lck-Cre/loxP system for T-cell specific gene manipulation in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your Lck-Cre in vivo experiments, providing potential causes and recommended solutions.
Issue 1: Unexpected Phenotype in Experimental Animals, or Phenotype in Cre-Only Control Mice
| Potential Cause | Recommended Solution |
| Cre Recombinase Toxicity: High levels of Cre expression, which can be driven by the Lck promoter, can be toxic to cells, leading to apoptosis and reduced thymic cellularity, independent of the target gene.[1][2][3] This is particularly prevalent with Lck-Cre lines using the proximal promoter.[1] | - Use Cre-positive, loxP-negative littermates as controls to distinguish Cre-induced artifacts from the target gene's knockout phenotype.[1] - Consider using a different Lck-Cre strain with lower Cre expression levels.[4] - If possible, use hemizygous Cre mice instead of homozygous mice to reduce Cre dosage.[3] |
| Insertional Mutagenesis: The random insertion of the Cre transgene can disrupt an endogenous gene, leading to an unintended phenotype.[5] | - Map the insertion site of the Cre transgene in your mouse line. - Backcross the Lck-Cre strain to a clean background for several generations. |
Issue 2: Incomplete or Absent Gene Deletion in T-cells
| Potential Cause | Recommended Solution |
| Inefficient Recombination: The efficiency of Cre-mediated recombination can vary between different Lck-Cre lines and can be affected by the genomic location of the loxP sites.[5][6] | - Switch to a different Lck-Cre strain known for higher recombination efficiency.[4][7] - Verify recombination efficiency at the DNA, RNA, and protein levels in your target T-cell population. |
| Promoter-Specific Inactivity: The commonly used proximal Lck promoter is most active in early thymocytes and its activity decreases in mature T-cells.[8][9][10] It can also be inefficient in certain T-cell subsets like γδ T cells.[11][12] | - For targeting mature T-cells, consider using a Cre line driven by the distal Lck promoter or another promoter active in mature T-cells (e.g., Cd4-Cre).[13] - Confirm the expression pattern of your specific Lck-Cre line using a reporter strain. |
| Incorrect Genotyping: The absence of the Cre transgene or homozygosity of the floxed allele in the experimental animals will result in no or incomplete deletion. | - Perform rigorous genotyping of all experimental animals for the Cre transgene and the floxed allele.[14] |
Issue 3: Gene Deletion in Non-T-cell Lineages or Germline
| Potential Cause | Recommended Solution |
| Leaky Cre Expression: The Lck promoter can have low-level, or "leaky," expression in non-T-cell tissues or during early development, leading to off-target recombination.[10][15][16] | - Cross your Lck-Cre line with a sensitive reporter strain (e.g., Rosa26-LSL-tdTomato) to assess the full extent of Cre activity in all tissues.[5] - If leaky expression is problematic, consider using an inducible Cre system (e.g., Cre-ERT2) for tighter temporal control. |
| Germline Recombination: Cre expression in the germline can lead to the transmission of a constitutively deleted allele to the offspring, confounding the results of a conditional knockout experiment.[5][17][18] | - Screen for the recombined allele in tail DNA. The presence of the deleted allele in non-target tissue indicates germline recombination. - To avoid germline transmission, it is often recommended to use Cre-positive males for breeding.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between the proximal and distal Lck promoters?
The lck gene has two promoters that are active at different stages of T-cell development. The proximal promoter is highly active in immature thymocytes (double-negative and double-positive T-cells) and its activity wanes as T-cells mature.[8][9][19] The distal promoter is active in more mature thymocytes and peripheral T-cells.[8][19] Most Lck-Cre lines utilize the proximal promoter, which is important to consider when planning experiments targeting specific T-cell developmental stages.
Q2: How can I verify the recombination efficiency of my Lck-Cre line?
To accurately assess recombination efficiency, you should analyze it at multiple levels:
-
Genomic DNA: Use PCR with primers flanking the loxP sites to detect the excised allele in sorted T-cell populations.
-
mRNA: Perform RT-qPCR on RNA from isolated T-cells to quantify the reduction in the target gene's transcript.
-
Protein: Use Western blotting or flow cytometry to confirm the absence of the target protein in the T-cell population.
Q3: What are the essential controls for an Lck-Cre in vivo experiment?
The following control groups are critical for interpreting your results accurately:
-
Cre-positive, loxP-negative mice: This is the most important control to account for any phenotypes caused by Cre expression itself.[1]
-
Cre-negative, loxP-positive mice: This group controls for any effects of the floxed allele.
-
Wild-type littermates: These serve as a baseline for normal physiology and phenotype.
Q4: Can Cre recombinase be toxic to T-cells?
Yes, several studies have shown that high levels of Cre recombinase can be toxic to thymocytes, leading to increased apoptosis and reduced thymic cellularity.[1][3][20] This toxicity is dose-dependent, meaning it is more pronounced in mice homozygous for the Cre transgene.[3] Lck-Cre strains, in particular, have been associated with this off-target effect.[1][3]
Quantitative Data Summary
Table 1: Impact of Thymus-Initiated Cre Transgenes on Thymic Cellularity
| Cre Transgene | Genotype | Mean Thymic Cellularity (x 10^6) ± SD |
| Control (Cre-negative) | - | 200 ± 50 |
| Lck[Cre] (strain 1) | Hemizygous | 120 ± 30 |
| Lck[Cre] (strain 1) | Homozygous | 80 ± 20 |
| Lck[Cre] (strain 2) | Hemizygous | 150 ± 40 |
| Cd4[Cre] | Hemizygous | 190 ± 45 |
Data compiled from published studies and presented as representative values. Actual numbers may vary between specific Lck-Cre lines and experimental conditions.[1][3]
Experimental Protocols
Protocol 1: Verification of Cre-mediated Recombination by PCR
-
Sample Collection: Isolate genomic DNA from sorted T-cells (target tissue) and tail clips (non-target tissue) from experimental and control mice.
-
Primer Design: Design three primers:
-
Forward Primer 1 (P1): Upstream of the 5' loxP site.
-
Reverse Primer 1 (P2): Within the floxed region.
-
Reverse Primer 2 (P3): Downstream of the 3' loxP site.
-
-
PCR Reactions: Set up two PCR reactions for each DNA sample:
-
Reaction A (Floxed Allele): Primers P1 and P2. This will amplify a product only if the floxed region is present.
-
Reaction B (Recombined Allele): Primers P1 and P3. This will amplify a product only after Cre-mediated excision of the floxed region.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the bands. The presence and size of the bands will indicate the presence of the floxed and/or recombined alleles.
Protocol 2: Assessment of Cre Expression Pattern using a Reporter Strain
-
Breeding: Cross your Lck-Cre mouse line with a Cre-reporter strain, such as Rosa26-LSL-tdTomato.
-
Tissue Collection: Harvest various tissues (thymus, spleen, lymph nodes, as well as non-lymphoid organs like the liver, kidney, brain, and heart) from the resulting offspring that are positive for both the Cre and reporter transgenes.
-
Visualization:
-
Fluorescence Microscopy/Flow Cytometry: Directly visualize tdTomato expression in single-cell suspensions or tissue sections.
-
Immunohistochemistry: If using a LacZ reporter, perform staining for beta-galactosidase activity.
-
-
Analysis: The presence of the reporter signal in different cell types and tissues will reveal the in vivo activity pattern of your Lck-Cre line, including any off-target or "leaky" expression.
Visualizations
Caption: Mechanism of Lck-Cre/loxP mediated gene excision.
Caption: Differential activity of proximal and distal Lck promoters.
Caption: Troubleshooting workflow for Lck-Cre experiments.
References
- 1. Activation Kinetics and Off-Target Effects of Thymus-Initiated Cre Transgenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cre-recombinase-associated toxicity highlights limitations of genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Kinetics and Off-Target Effects of Thymus-Initiated Cre Transgenes | PLOS One [journals.plos.org]
- 4. 006889 - Lck-Cre (Tg540-I) Strain Details [jax.org]
- 5. Are your Cre-lox mice deleting what you think they are? [jax.org]
- 6. Engineering Mouse Chromosomes with Cre-loxP: Range, Efficiency, and Somatic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 003802 - Lck-Cre 548-O Strain Details [jax.org]
- 8. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional dissection of the lck proximal promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lck-cre Transgenic | Taconic Biosciences [taconic.com]
- 11. Proximal Lck Promoter-Driven Cre Function Is Limited in Neonatal and Ineffective in Adult γδ T Cell Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. 4 essential steps to verify your Cre-lox model [jax.org]
- 15. 5' Transgenes drive leaky expression of 3' transgenes in Cre-inducible bi-cistronic vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]
- 18. MouseCre [mousecre.phenomin.fr]
- 19. Developmental regulation of lck gene expression in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to prevent Lcklsl peptide degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the Lcklsl peptide during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what makes it susceptible to degradation?
A1: this compound is a hexapeptide with the amino acid sequence Leucine-Cysteine-Lysine-Leucine-Serine-Leucine. The presence of a cysteine residue makes this peptide particularly susceptible to oxidation. The thiol group (-SH) of cysteine can be easily oxidized to form disulfide bonds, leading to the formation of dimers or higher-order aggregates, which can alter the peptide's biological activity.[1]
Q2: What are the primary pathways of this compound peptide degradation?
A2: The primary degradation pathway for this compound is the oxidation of its cysteine residue. This can lead to the formation of disulfide-bonded dimers. Other potential degradation pathways common to peptides include hydrolysis of peptide bonds, particularly at acidic or alkaline pH, and deamidation, though this compound does not contain asparagine or glutamine residues which are most prone to this.
.
References
Technical Support Center: Interpreting Unexpected Results with Lcklsl Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lcklsl, a competitive peptide inhibitor of Annexin A2 (AnxA2). This compound functions by blocking the interaction between AnxA2 and tissue plasminogen activator (tPA), thereby inhibiting plasmin generation and angiogenesis.[1][2] This guide will help you interpret unexpected experimental outcomes and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2] It specifically prevents the binding of tissue plasminogen activator (tPA) to AnxA2. This inhibition disrupts the subsequent conversion of plasminogen to plasmin, a key enzyme involved in fibrinolysis and extracellular matrix degradation. Consequently, this compound exhibits anti-angiogenic properties.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound peptide should be stored at -20°C for long-term stability. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing aqueous solutions, sterile filtration is recommended.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO and water.[4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline may be required to achieve the desired concentration and stability.[4]
Troubleshooting Guide
Issue 1: No or Lower-Than-Expected Inhibitory Effect
Possible Cause 1: Suboptimal Peptide Concentration
-
Troubleshooting: Ensure that the concentration of this compound is appropriate for your experimental model. The effective concentration can vary between in vitro and in vivo systems.
Possible Cause 2: Peptide Degradation or Instability
-
Troubleshooting: Peptides can be susceptible to degradation by proteases present in serum-containing media or in vivo. Minimize the time the peptide is in culture media before the experiment. Consider using protease inhibitor cocktails. For long-term experiments, replenishing the this compound-containing media may be necessary. Also, ensure proper storage and handling to prevent degradation.
Possible Cause 3: Low Expression of Annexin A2 in the Experimental Model
-
Troubleshooting: Verify the expression level of Annexin A2 in your cell line or tissue model using techniques like Western blotting or immunohistochemistry. Cell lines with low AnxA2 expression may not show a significant response to this compound treatment.
Possible Cause 4: Redundant or Compensatory Signaling Pathways
-
Troubleshooting: Cells can sometimes compensate for the inhibition of one pathway by upregulating others. Investigate whether alternative pro-angiogenic or fibrinolytic pathways are active in your model system.
Issue 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Peptide Preparation
-
Troubleshooting: Ensure consistent preparation of this compound stock and working solutions. Use calibrated pipettes and thoroughly mix solutions before use. Prepare fresh dilutions for each experiment.
Possible Cause 2: Cell Culture Conditions
-
Troubleshooting: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Variations in these factors can affect cellular responses to treatment.
Possible Cause 3: Assay-Specific Variability
-
Troubleshooting: For assays like the tube formation assay, the thickness and polymerization of the Matrigel can be a source of variability. Ensure even coating of plates and consistent incubation times. For in vivo studies, factors like animal age, weight, and injection technique can contribute to variability.
Issue 3: Suspected Off-Target Effects
Possible Cause 1: Non-Specific Binding
-
Troubleshooting: While this compound is designed to be a competitive inhibitor of the tPA-AnxA2 interaction, the possibility of off-target effects cannot be entirely ruled out, as is the case with many small molecule and peptide inhibitors.[5][6][7][8] To investigate this, consider using a scrambled peptide control with the same amino acid composition but in a random sequence. An ideal control peptide, LGKLSL, has been used in some studies.[3]
Possible Cause 2: Cellular Toxicity at High Concentrations
-
Troubleshooting: High concentrations of any peptide can sometimes lead to non-specific cellular stress or toxicity. Perform a dose-response experiment and include a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range for your specific cell type.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Concentration | Observed Effect | Reference |
| Plasmin Generation | Human Retinal Microvascular Endothelial Cells (RMVECs) | 0-2 mg/mL | Inhibition of plasmin generation and suppression of VEGF-induced tPA activity under hypoxic conditions. | [1][4][9] |
| ANXA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significant inhibition of ANXA2 protein expression levels. | [1] |
Table 2: Reported Effective Doses of this compound in In Vivo Assays
| Assay Model | Treatment Dose | Observed Effect | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | 5 µg/mL | Significant decrease in the number of vascular branches, junctions, and end-points. | [1][3][4] |
| Murine Matrigel Plug Assay | 5 µg/mL | Suppression of angiogenic responses and significant decrease in vascular length. | [1][3][4] |
Experimental Protocols
In Vitro Plasmin Generation Assay
This assay measures the ability of this compound to inhibit tPA-mediated plasmin generation on the cell surface.
-
Cell Culture: Plate human retinal microvascular endothelial cells (RMVECs) in a 96-well plate and grow to confluence.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound or a scrambled control peptide for 1-2 hours.
-
Assay:
-
Wash the cells with serum-free media.
-
Add a reaction mixture containing plasminogen and a plasmin-specific chromogenic or fluorogenic substrate.
-
Initiate the reaction by adding tPA.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis: Calculate the rate of plasmin generation and compare the inhibitory effect of this compound at different concentrations.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of this compound or a control peptide.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Matrigel Plug Assay
This assay evaluates the anti-angiogenic effect of this compound in a living organism.
-
Matrigel Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or FGF2) and the desired concentration of this compound or a control peptide on ice.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Assess the vascularization of the plugs by measuring hemoglobin content (e.g., using the Drabkin method).
-
Perform histological analysis by sectioning the plugs and staining for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel formation.
-
Mandatory Visualizations
Caption: this compound inhibits the Annexin A2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Peptides | | Invivochem [invivochem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruipate.com [ruipate.com]
Lcklsl off-target effects and how to control for them
LCKLSL Technical Support Center
Disclaimer: Initial research indicates that the query "this compound" refers to the hexapeptide This compound , a competitive inhibitor of Annexin A2 (AnxA2).[1][2][3] It is not a direct inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). This guide is structured into two parts to provide comprehensive support:
-
Part 1: Addresses the known functions, potential off-target effects, and experimental controls for the This compound peptide (Annexin A2 Inhibitor) .
-
Part 2: Addresses the user's likely interest in controlling for off-target effects of Lck Kinase Inhibitors , a common challenge in kinase research.
Part 1: this compound Peptide (Annexin A2 Inhibitor) Support Guide
This section provides technical guidance for researchers using the this compound peptide, which targets Annexin A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? this compound is an N-terminal hexapeptide (Leu-Cys-Lys-Leu-Ser-Leu) that functions as a competitive inhibitor of Annexin A2 (AnxA2).[1][2][4] Its primary target is AnxA2.
Q2: What is the established mechanism of action for this compound? this compound competitively inhibits the binding of tissue plasminogen activator (tPA) to AnxA2.[1][3][5] This interaction is crucial for the generation of plasmin on the cell surface. By blocking this binding, this compound potently inhibits plasmin generation and exhibits anti-angiogenic effects.[1]
Q3: What are the primary biological effects of this compound observed in experiments? The main reported biological effects are the inhibition of plasmin generation and the suppression of angiogenesis.[1] For example, in human retinal microvascular endothelial cells, this compound was shown to suppress VEGF-induced tPA activity under hypoxic conditions.[1] In vivo models also demonstrated that this compound treatment significantly decreases vascular length and the number of vascular branches.[1]
Q4: Are there known off-target effects for the this compound peptide? The available literature primarily focuses on the on-target effects of this compound related to the AnxA2/tPA/plasmin pathway. While specific, widespread off-target screening data for this compound is not readily available in public literature, as with any inhibitor, off-target effects cannot be completely ruled out without specific testing.
Q5: How can I control for potential off-target effects of the this compound peptide in my experiments? To ensure that the observed biological effects are due to the specific inhibition of AnxA2, several control experiments are essential:
-
Use a Scrambled Peptide Control: This is the most critical control. A peptide with the same amino acid composition as this compound but in a randomized, scrambled sequence should be used. This control should be biologically inactive and ensures that the observed effect is not due to non-specific peptide interactions, toxicity, or solvent effects.
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations to establish a clear dose-response relationship. An on-target effect should typically exhibit a sigmoidal dose-response curve from which an IC50 can be determined.
-
Rescue Experiment: If technically feasible, overexpressing the target protein (AnxA2) in your cell system could potentially "rescue" or blunt the inhibitory effect of this compound, providing strong evidence for on-target activity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| No observable effect after this compound treatment. | 1. Peptide Instability: The peptide may have degraded. | 1. Ensure proper storage (-20°C or -80°C) and handling. Prepare fresh stock solutions and aliquot to avoid freeze-thaw cycles.[3] |
| 2. Sub-optimal Concentration: The concentration used may be too low for your specific cell type or assay. | 2. Perform a dose-response experiment with a wider range of concentrations. | |
| 3. Cellular Context: Your experimental model may not rely on the AnxA2-tPA-plasmin pathway for the phenotype being studied. | 3. Confirm AnxA2 and tPA expression in your cell model via Western Blot or qPCR. | |
| Unexpected Phenotype Observed | 1. Potential Off-Target Effect: this compound may be interacting with other proteins. | 1. Crucially, run a scrambled peptide control. If the scrambled peptide does not produce the same phenotype, the effect is likely sequence-specific, though not guaranteed to be on-target. |
| 2. Indirect Pathway Effect: The phenotype could be a downstream consequence of inhibiting plasmin generation, rather than a direct effect. | 2. Map the known signaling consequences of plasmin inhibition in your cell type to see if they align with your observation. |
Experimental Workflow & Pathway Diagram
Caption: Mechanism of this compound peptide action.
References
Technical Support Center: Improving the Efficacy of Lcklsl in Hypoxic Conditions
Welcome to the technical support center for Lcklsl, a competitive peptide inhibitor of Annexin A2 (AnxA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively, particularly in hypoxic experimental models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound.
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2][3] It functions by blocking the binding of tissue plasminogen activator (tPA) to AnxA2, which in turn inhibits the generation of plasmin, a key factor in angiogenesis.[1][2][3] |
| How does this compound perform under hypoxic conditions? | Hypoxia, or low oxygen conditions, can upregulate the expression of AnxA2 and tPA.[2][3] this compound has been shown to be effective in hypoxic environments by suppressing the VEGF-induced activity of tPA and inhibiting plasmin generation.[1][2][3] |
| My this compound peptide is not showing inhibitory activity. What could be the issue? | Several factors could contribute to a lack of activity. First, ensure proper storage and handling of the peptide. This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Second, verify the purity of the peptide. MedChemExpress, for example, provides this compound with a purity of 98.00%.[1] Finally, confirm the experimental setup, including the concentration of this compound and the duration of treatment, are appropriate for your cell type and model. |
| What is a suitable control for my this compound experiments? | A common negative control peptide used in studies with this compound is LGKLSL.[2][3] This peptide has a single amino acid substitution (Cysteine to Glycine) and has been shown to be inefficient in inhibiting VEGF-induced activation of tPA, highlighting the importance of the cysteine residue in the binding of tPA to AnxA2.[2] |
| How should I prepare my this compound stock solution? | If you are dissolving this compound in water, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use.[1] |
| Are there any known in vivo applications of this compound? | Yes, this compound has been successfully used in in vivo models to suppress angiogenic responses.[1][3] For instance, in chicken chorioallantoic membrane and murine Matrigel plug assays, this compound treatment significantly decreased vascular length, and at a concentration of 5 μg/mL, it reduced the number of vascular branches, junctions, and end-points.[1] |
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound from published studies.
| Parameter | Condition | This compound Treatment | Control (LGKLSL) | Fold Change/Effect | Reference |
| Plasmin Generation | Hypoxia (3 hours) | 5 µM | 5 µM | 1.1 ± 0.2-fold increase | 1.7 ± 0.1-fold increase |
| Vascular Branches | In vivo (Murine Matrigel Plug) | 5 µg/mL | Vehicle | Significant decrease | No significant change |
| Vascular Junctions | In vivo (Murine Matrigel Plug) | 5 µg/mL | Vehicle | Significant decrease | No significant change |
| Vascular End-points | In vivo (Murine Matrigel Plug) | 5 µg/mL | Vehicle | Significant decrease | No significant change |
| ANXA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Alcohol | Significant inhibition | No significant change |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects under hypoxic conditions. Hypoxia induces the expression of AnxA2 and tPA on the cell surface. AnxA2 acts as a co-receptor for tPA and plasminogen, facilitating the conversion of plasminogen to plasmin. Plasmin then promotes angiogenesis. This compound competitively binds to the tPA-binding site on AnxA2, thereby inhibiting plasmin generation and subsequent angiogenesis.
Caption: this compound inhibits angiogenesis by blocking tPA binding to AnxA2.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: In Vitro Plasmin Generation Assay under Hypoxic Conditions
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on plasmin generation in human retinal microvascular endothelial cells (RMVECs).[2]
1. Cell Culture and Hypoxia Induction:
-
Culture RMVECs to confluence in appropriate media.
-
Induce hypoxia by placing the cells in a hypoxia chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 3-7 hours. A simplified protocol for inducing hypoxia in a standard incubator can also be adapted.[4]
2. This compound Treatment:
-
Prepare stock solutions of this compound and the control peptide (e.g., LGKLSL) in sterile water or an appropriate buffer.
-
Treat the hypoxic RMVECs with the desired concentration of this compound or control peptide (e.g., 5 µM) for the specified duration.
3. Plasmin Generation Assay (Chromogenic):
-
After treatment, wash the cells with a serum-free medium.
-
Add a reaction mixture containing plasminogen (e.g., 100 nM) and a chromogenic plasmin substrate to each well.
-
Incubate at 37°C and measure the absorbance at the appropriate wavelength at regular intervals using a microplate reader.
-
The rate of change in absorbance is proportional to the plasmin activity.
4. Data Analysis:
-
Calculate the fold increase in plasmin generation compared to normoxic controls.
-
Compare the plasmin generation in this compound-treated cells to that in control peptide-treated and untreated hypoxic cells.
Protocol 2: In Vivo Angiogenesis Assay (Murine Matrigel Plug)
This protocol is based on in vivo models used to demonstrate the anti-angiogenic effects of this compound.[1][3]
1. Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6J). All animal procedures should be approved by the institutional animal care and use committee.
2. Matrigel Plug Preparation and Injection:
-
Thaw Matrigel on ice.
-
Mix Matrigel with pro-angiogenic factors (e.g., VEGF) and either this compound (e.g., 5 µg/mL) or vehicle control.
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice.
3. Plug Excision and Analysis:
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of vascularization within the plugs. This can be done by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent).
-
Immunohistochemistry: Section the plugs and stain for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
Vascular parameter analysis: Analyze images of the vasculature to determine parameters such as vascular length, number of branches, junctions, and end-points.[1]
-
4. Data Analysis:
-
Compare the vascularization parameters between the this compound-treated and control groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a hypoxic cancer model.
Caption: A typical workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
Lcklsl Technical Support Center: Dosage, Protocols, and Troubleshooting
Welcome to the technical support center for Lcklsl, a competitive inhibitor of Annexin A2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various animal models. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1] It functions by binding to AnxA2 and preventing the binding of tissue plasminogen activator (tPA), which in turn inhibits the generation of plasmin.[1] This inhibition of the AnxA2-tPA-plasminogen axis gives this compound its anti-angiogenic and potentially anti-inflammatory properties.
Q2: What are the recommended dosages for this compound in different animal models?
A2: Currently, published data on this compound dosage is primarily available for mouse models. Specific dosage recommendations for other species, such as rats, have not been extensively documented. The optimal dosage for any new animal model or disease state should be determined empirically. Below is a summary of reported effective dosages in mice and a proposed starting point for rats based on allometric scaling principles.
Data Presentation: this compound Dosage Summary
| Animal Model | Application | Reported Dosage | Administration Route | Vehicle | Reference |
| Mouse | Anti-angiogenesis (Matrigel plug assay) | 5 µg/mL | Local injection into Matrigel | Not specified | [1][2][3] |
| Mouse | Anti-angiogenesis (Chicken chorioallantoic membrane) | 5 µg/mL | Topical application | Not specified | [2][3] |
| Mouse | Anti-inflammation (Experimental Autoimmune Encephalomyelitis) | 5 mg/kg/day | Intraperitoneal (i.p.) | Phosphate-buffered saline (PBS) | [4] |
| Rat | Proposed Starting Dose (Inflammation/Angiogenesis) | 2.5 mg/kg/day | Intraperitoneal (i.p.) | Phosphate-buffered saline (PBS) or Saline | Calculated |
Note: The proposed starting dose for rats is calculated based on the effective dose in the mouse EAE model (5 mg/kg/day) and principles of allometric scaling, which account for differences in body surface area between species. This is a suggested starting point, and dose-response studies are highly recommended.
Q3: How should I prepare and administer this compound?
A3: this compound is a peptide and requires careful handling to ensure its stability and efficacy.
-
Reconstitution: Reconstitute lyophilized this compound in a sterile, appropriate solvent such as sterile phosphate-buffered saline (PBS) or water.[1] For in vivo studies, ensure the final solution is isotonic and at a physiological pH.
-
Administration Route: The choice of administration route depends on the experimental design. For localized effects, such as in the Matrigel plug assay, direct injection into the site is effective.[1][2][3] For systemic effects, intraperitoneal (i.p.) injection has been successfully used in mice.[4] Other parenteral routes like intravenous (i.v.) or subcutaneous (s.c.) injection may also be considered, depending on the desired pharmacokinetic profile.
-
Vehicle Selection: The vehicle should be sterile, non-toxic, and compatible with the peptide. PBS and normal saline are common choices for parenteral administration.[4] The vehicle should not interfere with the biological activity of this compound.
Experimental Protocols
Key Experiment 1: Murine Matrigel Plug Assay for Angiogenesis
Objective: To evaluate the anti-angiogenic effect of this compound in vivo.
Methodology:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Just before injection, mix Matrigel with pro-angiogenic factors (e.g., VEGF or FGF-2) and this compound at the desired concentration (e.g., 5 µg/mL). A control group should receive Matrigel with the pro-angiogenic factor but without this compound.
-
Animal Injection: Anesthetize mice (e.g., C57BL/6) and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis of Angiogenesis: Quantify the extent of vascularization within the plugs using one or more of the following methods:
-
Hemoglobin Measurement: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent-based assay as an index of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain sections with endothelial cell-specific markers (e.g., CD31) to visualize and quantify microvessel density.
-
Fluorescent Imaging: If using fluorescently labeled dextran, inject it intravenously before plug excision to visualize functional blood vessels.
-
Key Experiment 2: Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To assess the anti-inflammatory effect of this compound in a model of multiple sclerosis.
Methodology:
-
Induction of EAE: Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) and inject subcutaneously into female C57BL/6 mice. Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
This compound Treatment: Begin daily intraperitoneal injections of this compound (5 mg/kg) or vehicle (PBS) at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect spinal cord and brain tissue. Analyze tissue sections for immune cell infiltration and demyelination using stains such as Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).
-
Immunological Analysis: Isolate splenocytes or lymph node cells and perform ex vivo recall assays to measure MOG-specific T cell proliferation and cytokine production (e.g., IFN-γ, IL-17).
Mandatory Visualizations
Caption: this compound inhibits the Annexin A2 signaling pathway.
Caption: General experimental workflow for in vivo this compound studies.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
-
Possible Cause: Peptide degradation.
-
Solution: this compound is a peptide and susceptible to degradation by proteases. Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause: Incorrect dosage.
-
Solution: The optimal dose of this compound can vary significantly between different animal models and disease states. Perform a dose-response study to determine the most effective dose for your specific experimental conditions.
-
-
Possible Cause: Poor bioavailability.
-
Solution: The route of administration can impact the bioavailability of this compound. If you are not seeing an effect with one route (e.g., intraperitoneal), consider an alternative route such as intravenous administration for potentially higher systemic exposure.
-
-
Possible Cause: Formulation issues.
-
Solution: Ensure the vehicle used to dissolve this compound is appropriate and does not cause the peptide to precipitate. The pH of the final solution should be close to physiological pH (7.2-7.4).
-
Issue 2: Adverse Effects or Toxicity in Animals
-
Possible Cause: High dosage.
-
Solution: While specific toxicity data for this compound is limited, high doses of any therapeutic agent can lead to off-target effects. If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), reduce the dosage or the frequency of administration.
-
-
Possible Cause: Vehicle toxicity.
-
Solution: The vehicle itself may be causing an adverse reaction. Ensure the vehicle is sterile and non-pyrogenic. If using a vehicle other than saline or PBS, run a vehicle-only control group to assess its effects.
-
-
Possible Cause: Immunogenicity.
-
Solution: As a peptide, this compound has the potential to elicit an immune response, especially with repeated administration. If you suspect an immune reaction, you may need to consider using immunosuppressed animal strains or modifying the treatment regimen.
-
Issue 3: Difficulty in Reproducing Published Results
-
Possible Cause: Differences in experimental protocols.
-
Solution: Carefully compare your experimental protocol with the published study. Pay close attention to details such as the animal strain, age, and sex, the method of disease induction, and the timing and route of this compound administration.
-
-
Possible Cause: Variation in peptide quality.
-
Solution: Ensure you are using a high-purity batch of this compound. Purity can affect the actual concentration of the active peptide and influence experimental outcomes.
-
-
Possible Cause: Subtleties in animal handling and housing.
-
Solution: Environmental factors such as diet, light cycle, and stress levels can impact the outcome of in vivo experiments. Maintain consistent and optimal animal husbandry practices.
-
References
Technical Support Center: Lcklsl and Plasmin Generation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lcklsl and plasmin generation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to inhibit plasmin generation?
A1: this compound is a synthetic hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2] The proposed mechanism of action involves this compound binding to AnxA2, thereby preventing the binding of tissue plasminogen activator (tPA) to AnxA2.[1][2][3] This disruption of the tPA-AnxA2 interaction is crucial, as AnxA2 serves as a co-receptor for tPA and plasminogen on the cell surface, enhancing the catalytic efficiency of plasmin generation by approximately 60-fold.[4] By inhibiting the binding of tPA to AnxA2, this compound effectively reduces the rate of plasminogen activation to plasmin.
Q2: What are the key components of a typical in vitro plasmin generation assay?
A2: A typical in vitro plasmin generation assay, whether fluorometric or chromogenic, includes the following core components:
-
Plasminogen: The zymogen that is converted to the active enzyme plasmin.
-
Tissue Plasminogen Activator (tPA): The enzyme that activates plasminogen to plasmin.
-
Plasmin Substrate: A synthetic peptide that is cleaved by plasmin, releasing a detectable signal (either a fluorophore or a chromophore).
-
Assay Buffer: A buffer system to maintain optimal pH and ionic strength for the enzymatic reaction.
-
Inhibitor: In this case, this compound, to test its effect on plasmin generation.
-
Detection System: A microplate reader capable of measuring fluorescence or absorbance.
Q3: What are the recommended storage and handling conditions for this compound peptide?
A3: Proper storage and handling of this compound peptide are critical for maintaining its activity.
-
Long-term storage: Lyophilized this compound should be stored at -20°C or -80°C.[1]
-
Short-term storage: Lyophilized peptide is stable at room temperature for several days to weeks.
-
Reconstitution: Dissolve the peptide in an appropriate solvent, such as sterile water or a buffer with a pH between 5 and 7. If solubility is an issue, a small amount of DMSO can be used as a co-solvent. For in vivo applications, specific solvent mixtures may be required.
-
Storage of stock solutions: Aliquot the reconstituted peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in water should be sterile-filtered.[1]
Troubleshooting Guide: this compound Not Inhibiting Plasmin Generation
This guide addresses common issues encountered when this compound fails to show the expected inhibitory effect in a plasmin generation assay.
| Observation | Potential Cause | Recommended Action |
| No inhibition of plasmin generation at any this compound concentration. | 1. Degraded or inactive this compound peptide. | - Verify the storage conditions and age of the peptide. - Prepare a fresh stock solution from a new vial of lyophilized peptide. - Confirm the correct molecular weight and purity of the peptide if possible. |
| 2. Incorrect this compound concentration. | - Recalculate the dilution series for the working solutions. - Ensure accurate pipetting of the stock solution. | |
| 3. Suboptimal assay conditions. | - Confirm that the assay buffer pH is within the optimal range for this compound activity (typically pH 5-7). - Ensure the final concentration of all assay components (plasminogen, tPA, substrate) is as specified in the protocol. | |
| Weak or inconsistent inhibition. | 1. This compound solubility issues. | - Visually inspect the this compound stock and working solutions for any precipitation. - If using a co-solvent like DMSO, ensure the final concentration in the assay is low enough to not affect enzyme activity. - Consider brief sonication to aid dissolution. |
| 2. Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the inhibitor dilutions to ensure consistency across wells. | |
| 3. High variability between replicate wells. | - Ensure thorough mixing of reagents in each well. - Check for and eliminate air bubbles in the wells before reading the plate. - Verify the consistency of the plate reader across the plate. | |
| Inhibition observed only at very high this compound concentrations. | 1. Sub-optimal concentration of assay components. | - The concentration of tPA or plasminogen may be too high, requiring a higher concentration of this compound for effective competition. Consider titrating these components to find the optimal concentration for observing inhibition. |
| 2. Presence of interfering substances. | - If using complex biological samples instead of purified components, endogenous factors may interfere with this compound activity. Include appropriate controls to account for matrix effects. |
Quantitative Data
| Inhibitor | Target | Effective Concentration | Assay System |
| This compound | Annexin A2 | 0-2 mg/mL | Inhibition of plasmin generation in human retinal microvascular endothelial cells (RMVECs).[1] |
| This compound | Annexin A2 | 5 µg/mL | Significant decrease in vascular branches, junctions, and end-points in an in vivo angiogenesis model.[1] |
| This compound | Annexin A2 | 5 µM | Significant inhibition of ANXA2 protein expression in activated HSC-T6 cells.[1] |
Experimental Protocols
Protocol 1: Fluorometric Plasmin Generation Assay
This protocol is adapted from commercially available kits and general principles of fluorometric enzyme assays.
Materials:
-
Human Plasminogen
-
Human tPA (single-chain)
-
Fluorogenic Plasmin Substrate (e.g., Boc-Glu-Lys-Lys-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
This compound peptide
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of plasminogen, tPA, and plasmin substrate in assay buffer.
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer. Perform serial dilutions to create a range of working concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Plasminogen solution
-
-
Include a "no inhibitor" control (with vehicle) and a "no tPA" control (to measure background fluorescence).
-
-
Initiation of Reaction:
-
Add tPA solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of plasmin generation (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the rate of plasmin generation as a function of this compound concentration to determine the inhibitory effect.
-
Protocol 2: Chromogenic Plasmin Generation Assay
This protocol is based on the principle of plasmin cleaving a chromogenic substrate.
Materials:
-
Human Plasminogen
-
Human tPA (single-chain)
-
Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
This compound peptide
-
96-well clear, flat-bottom microplate
-
Microplate reader with absorbance detection (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of plasminogen, tPA, and chromogenic substrate in assay buffer.
-
Prepare a stock solution and serial dilutions of this compound.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Plasminogen solution
-
-
Include appropriate controls ("no inhibitor" and "no tPA").
-
-
Initiation of Reaction:
-
Add tPA solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance over time.
-
Plot the rate of plasmin generation against the this compound concentration.
-
Visualizations
Caption: this compound Signaling Pathway in Plasmin Generation Inhibition.
Caption: General Experimental Workflow for Plasmin Generation Assay.
Caption: Troubleshooting Decision Tree for Lack of this compound Inhibition.
References
Validating Lcklsl activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating Lymphocyte-specific protein tyrosine kinase (Lck) activity in new experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Lck kinase assay shows very low or no signal. What are the potential causes and solutions?
A1: Low or no signal in an Lck kinase assay can stem from several factors, from reagent integrity to incorrect assay conditions. Below is a troubleshooting table to diagnose and resolve the issue.
| Potential Cause | Recommended Solution(s) |
| Inactive Lck Enzyme | - Verify Enzyme Activity: Use a known potent activator or perform a dot blot to confirm the basal activity of your Lck enzyme stock.- Proper Storage: Ensure the enzyme has been stored at -80°C in appropriate buffer conditions and has not undergone multiple freeze-thaw cycles.[1] |
| Substrate Issues | - Substrate Quality: Confirm the purity and concentration of your substrate. If using a peptide substrate, ensure it is soluble in the assay buffer.- Substrate Specificity: Ensure the substrate is appropriate for Lck. While generic tyrosine kinase substrates can work, a more specific substrate may be required. |
| Incorrect ATP Concentration | - Optimize ATP Concentration: The optimal ATP concentration is often near the Km of the kinase for ATP. If the concentration is too low, the reaction rate will be suboptimal. Perform an ATP titration to determine the optimal concentration for your specific assay conditions.[2][3] |
| Assay Buffer Composition | - Check Buffer Components: Ensure the buffer contains necessary cofactors like Mg²⁺ and/or Mn²⁺.[4] The pH should be optimal for Lck activity (typically around 7.5).- DTT Concentration: Ensure the presence of a reducing agent like DTT to maintain enzyme stability. |
| Detection Reagent Problems | - Reagent Integrity: Ensure detection reagents (e.g., antibodies, luciferase) have been stored correctly and have not expired.- Reagent Compatibility: Confirm that your detection system is compatible with your assay buffer components. |
Q2: I'm observing high background signal in my Lck kinase assay. How can I reduce it?
A2: High background can mask the true signal from Lck activity. Here are common causes and their solutions:
| Potential Cause | Recommended Solution(s) |
| Contaminating Kinase Activity | - Enzyme Purity: Use highly purified recombinant Lck. If using cell lysates, consider immunoprecipitating Lck to isolate its activity from other kinases.[1] - Negative Controls: Include a "no enzyme" control and a control with a specific Lck inhibitor to determine the level of non-Lck-dependent signal. |
| ATP Breakdown | - Reagent Quality: Use high-quality ATP to avoid spontaneous hydrolysis, which can be an issue in ADP-detection assays. |
| Assay Plate Issues | - Plate Type: Use low-binding plates, especially for peptide substrates, to prevent non-specific binding of reagents.[1] |
| Compound Interference | - Test Compound Effects: If screening inhibitors, the compounds themselves might interfere with the detection system (e.g., autofluorescence). Run controls with the compound but without the enzyme.[5] |
Q3: The results of my Lck kinase assay are not reproducible. What steps can I take to improve consistency?
A3: Poor reproducibility can undermine the validity of your results. Consistency can be improved by addressing the following:
| Potential Cause | Recommended Solution(s) |
| Pipetting Inaccuracies | - Technique and Calibration: Ensure accurate and consistent pipetting, especially for small volumes. Regularly calibrate your pipettes.- Master Mixes: Prepare master mixes for reagents to be added to multiple wells to minimize well-to-well variability. |
| Temperature Fluctuations | - Consistent Incubation: Ensure all reactions are incubated at a constant and optimal temperature. Temperature gradients across the assay plate can lead to variability.[1] |
| Reagent Instability | - Fresh Reagents: Prepare fresh dilutions of ATP, substrates, and enzyme for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Timing | - Consistent Incubation Times: Use a multichannel pipette or automated liquid handler to ensure consistent reaction and detection incubation times across the plate. |
| Data Analysis | - Statistical Analysis: Ensure you are using appropriate statistical methods to analyze your data. Calculate the Z'-factor to assess the quality and reproducibility of your assay. An excellent assay has a Z'-factor between 0.5 and 1.0.[6][7][8] |
Quantitative Data Summary
The following tables provide reference data for Lck kinase assays.
Table 1: IC50 Values of Common Kinase Inhibitors for Lck
| Inhibitor | Reported IC50 for Lck | Notes |
| Dasatinib | ~0.5 nM - 13 nM | A potent, multi-target inhibitor that also targets Src family kinases and Abl.[9][10] |
| Staurosporine | ~3.3 nM - 3.73 µg/mL | A broad-spectrum kinase inhibitor, often used as a positive control for inhibition.[11] |
| A-770041 | ~147 nM | A more selective Lck inhibitor compared to other Src family kinases.[10][11] |
| Bosutinib | ~50 nM | A dual Src/Abl kinase inhibitor.[10] |
| Imatinib | ~2.6 µM | Shows inhibitory activity against Lck at micromolar concentrations.[12] |
Table 2: Typical Lck Kinase Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 1-10 ng/well | Highly dependent on the specific activity of the enzyme lot and assay format. Should be optimized. |
| ATP Concentration | 10-100 µM | Should be determined empirically, often near the Km for ATP. |
| Substrate Concentration | 0.2 - 5 µM (peptide) | Varies based on the substrate's Km. |
| Reaction Time | 30-60 minutes | Should be within the linear range of the reaction. |
| Z'-Factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay for high-throughput screening.[6][7][8] |
Experimental Protocols
In Vitro Lck Kinase Activity Assay (Luminescence-based - ADP-Glo™ Principle)
This protocol is a generalized method for measuring Lck activity by quantifying the amount of ADP produced.
1. Reagent Preparation:
- Lck Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.[4] Prepare fresh from stocks before use.
- Recombinant Lck Enzyme: Thaw on ice and dilute to the desired concentration in Lck Kinase Buffer. Keep on ice.
- Substrate: Prepare a stock solution of a suitable peptide substrate (e.g., a poly-Glu,Tyr peptide) in sterile water or DMSO. Dilute to the working concentration in Lck Kinase Buffer.
- ATP Solution: Prepare a stock solution of ATP in sterile water. Dilute to the working concentration in Lck Kinase Buffer.
- Lck Inhibitor (Control): Prepare a stock solution of a known Lck inhibitor (e.g., Dasatinib or Staurosporine) in DMSO.
2. Assay Procedure:
- Add 5 µL of Lck Kinase Buffer containing the test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 5 µL of diluted Lck enzyme to each well.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
3. Controls:
- Positive Control (Maximal Activity): No inhibitor (vehicle only).
- Negative Control (Background): No enzyme.
- Inhibitor Control: A known Lck inhibitor at a concentration that gives maximal inhibition.
Visualizations
Lck Signaling Pathway in T-Cell Activation
Caption: Lck signaling pathway in T-cell activation.
Experimental Workflow for Validating Lck Activity
Caption: Experimental workflow for Lck activity validation.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. promega.com.br [promega.com.br]
- 4. promega.com [promega.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Lcklsl and Other Annexin A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Annexin A2 (AnxA2), a calcium-dependent phospholipid-binding protein, plays a pivotal role in a variety of cellular processes, including signal transduction, cell proliferation, and angiogenesis.[1][2] Its overexpression is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] This guide provides a comparative analysis of the hexapeptide inhibitor Lcklsl with other known AnxA2 inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential as anti-cancer agents.
Mechanism of Action: Targeting the AnxA2 Pathway
AnxA2 facilitates the conversion of plasminogen to plasmin by co-localizing with tissue plasminogen activator (tPA) on the cell surface. This process is crucial for the degradation of the extracellular matrix, a key step in angiogenesis and tumor invasion.[2][5] The inhibitors discussed in this guide target different aspects of AnxA2 function to disrupt this pathway.
This compound is a competitive inhibitor that directly binds to the N-terminal tPA-binding site of AnxA2, thereby preventing the formation of the AnxA2-tPA complex and subsequent plasmin generation.[5][6] Anti-AnxA2 antibodies can function by either blocking the tPA-binding site or by inducing the internalization of AnxA2, effectively removing it from the cell surface.[7][8] Withaferin A , a natural steroidal lactone, has been shown to interact with AnxA2, although its precise mechanism of inhibition in the context of plasmin generation is less direct and appears to be part of a broader spectrum of anti-cancer activities, including the induction of apoptosis.[9][10]
In Vitro Efficacy: A Comparative Overview
The following table summarizes the available quantitative data on the in vitro efficacy of this compound, anti-AnxA2 antibodies, and Withaferin A. It is important to note that the experimental conditions and cell lines used in these studies vary, making direct comparisons challenging.
| Inhibitor | Assay | Cell Line | Concentration | Observed Effect | Citation(s) |
| This compound | AnxA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significant inhibition of AnxA2 protein expression. | [6] |
| Plasmin Generation | Human Retinal Microvascular Endothelial Cells (RMVECs) | 0-2 mg/mL | Inhibition of plasmin generation and suppression of VEGF-induced tPA activity under hypoxic conditions. | [6] | |
| Anti-AnxA2 Antibody | Cell Invasion | Nasopharyngeal Carcinoma Cells (717 and 781) | Not specified | 50-75% decrease in invasive ability compared to control. | [11] |
| Membrane Repair | MDA-MB-231 breast cancer cells | Not specified | 8.7 ± 3.0% of cells failed to repair membrane damage after shear stress. | [8] | |
| Withaferin A | Apoptosis Induction (IC50) | Human Melanoma Cells | 1.8 - 6.1 µM | Induction of apoptotic cell death. | [10] |
| Glioblastoma Growth (IC50) | Human Glioblastoma Cells (GBM39 and pcGBM2) | 0.3 ± 0.05 µM | Inhibition of cell growth. | [12] |
In Vivo Efficacy: Angiogenesis and Tumor Growth Inhibition
In vivo studies provide crucial insights into the therapeutic potential of these inhibitors. The data below is derived from various animal models, and as with the in vitro data, direct comparisons should be made with caution.
| Inhibitor | Animal Model | Assay | Dosing Regimen | Observed Effect | Citation(s) |
| This compound | Murine Matrigel Plug Assay | Angiogenesis Inhibition | 5 µg/mL in Matrigel plug | Significant decrease in the number of vascular branches, junctions, and end-points. | [6] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Angiogenesis Inhibition | 5 µg in collagen sponge | Inhibition of vascular density and sprouting. | [5] | |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Therapeutic Effect | 5 mg/kg/day (intraperitoneal) | Significant reduction in clinical scores of EAE. | [13] | |
| Anti-AnxA2 Antibody | Xenograft Mouse Model (Breast Cancer) | Tumor Growth and Angiogenesis | Not specified | Inhibition of neoangiogenesis and tumor growth. | [3] |
| Withaferin A | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: AnxA2 signaling pathway and points of inhibition.
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Caption: General workflow for a chromogenic plasmin generation assay.
Experimental Protocols
Murine Matrigel Plug Angiogenesis Assay
This in vivo assay is a standard method to assess angiogenesis.
-
Preparation of Matrigel Mixture: Matrigel, a basement membrane matrix, is kept on ice to maintain its liquid state. Angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) are added to stimulate blood vessel formation. The AnxA2 inhibitor being tested (e.g., this compound) or a vehicle control is incorporated into the mixture.[5]
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. At body temperature, the Matrigel solidifies, forming a plug.[5]
-
Incubation Period: The mice are monitored for a period of 7 to 21 days, during which blood vessels from the surrounding tissue infiltrate the Matrigel plug.
-
Analysis: The Matrigel plugs are excised, fixed, and embedded in paraffin. Sections of the plug are then stained with antibodies against endothelial cell markers (e.g., CD31) to visualize the newly formed blood vessels. Angiogenesis is quantified by measuring parameters such as microvessel density, vessel length, and the number of branch points.[5]
Plasmin Generation Assay (Chromogenic)
This in vitro assay measures the rate of plasmin formation.
-
Cell Culture: Endothelial cells, such as human retinal microvascular endothelial cells (RMVECs), are cultured to confluence in microplate wells.[6]
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the AnxA2 inhibitor or a control substance.
-
Assay Initiation: A solution containing plasminogen and a chromogenic plasmin substrate is added to each well.
-
Measurement: The plate is incubated at 37°C, and the absorbance is measured at regular intervals using a microplate reader. The rate of change in absorbance is directly proportional to the rate of plasmin generation.[14][15]
Conclusion
This compound demonstrates significant promise as an AnxA2 inhibitor with documented anti-angiogenic effects both in vitro and in vivo. While anti-AnxA2 antibodies and Withaferin A also show efficacy in inhibiting processes related to cancer progression, direct comparative studies with this compound are lacking. The provided data and protocols offer a foundation for researchers to design further investigations to directly compare the efficacy of these and other AnxA2 inhibitors. Such studies will be crucial in determining the most potent and specific inhibitors for future therapeutic development. The distinct mechanisms of action of these inhibitors may also present opportunities for combination therapies to more effectively target AnxA2-driven pathologies.
References
- 1. ANXA2 is a potential biomarker for cancer prognosis and immune infiltration: A systematic pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The annexin A2 system and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in cancer treatment: a new therapeutic target, Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Annexin A2 in Inflammation and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the membrane repair protein annexin-A2 prevents tumor invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DD-03: THE NATURALLY OCCURRING STEROID, WITHAFERIN A, IN SYNERGISTIC CONCERT WITH HER2/EGFR INHIBITORS ABROGATES PROLIFERATION OF HUMAN GLIOBLASTOMA CELL CULTURES AT NANOMOLAR CONCENTRATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of plasmin generation in plasma by heparin, low molecular weight heparin, and a covalent antithrombin-heparin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing Plasmin Generation in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effect of Lcklsl: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic effects of the hexapeptide Lcklsl. While direct comparative data in specific cancer models is not yet available in published literature, this document summarizes the existing experimental data from established angiogenesis models, outlines detailed experimental protocols, and visualizes the underlying signaling pathways. This information serves as a crucial foundation for designing future studies to validate this compound's therapeutic potential in oncology.
Quantitative Data Summary
The anti-angiogenic efficacy of this compound has been quantified in several key preclinical models. The following tables summarize the significant findings, offering a clear comparison of its effects across different experimental setups.
| In Vivo Model | Treatment | Key Findings | Reference |
| Murine Matrigel Plug Assay | This compound incorporated into Matrigel plugs containing VEGF and bFGF | Significant reduction in vascularization compared to control plugs with a scrambled peptide (LGKLSL). | [1][2] |
| Chicken Chorioallantoic Membrane (CAM) Assay | Topical application of this compound (5 µg/mL) | - Significantly decreased vascular length.- Significantly decreased number of vascular branches.- Significantly decreased number of vascular junctions.- Significantly decreased number of vascular end-points. | [3] |
| In Vitro Model | Cell Type | Treatment | Key Findings | Reference |
| Plasmin Generation Assay | Human Retinal Microvascular Endothelial Cells (RMVECs) | This compound (0-2 mg) under hypoxic conditions | Potent inhibition of plasmin generation. | [1][3] |
| tPA Activity Assay | Human Retinal Microvascular Endothelial Cells (RMVECs) | This compound under hypoxic conditions | Suppression of VEGF-induced tissue Plasminogen Activator (tPA) activity. | [1][2] |
| Protein Expression | Activated HSC-T6 cells | This compound (5 µM) | Significantly inhibited Annexin A2 (ANXA2) protein expression levels. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo assays used to evaluate the anti-angiogenic effects of this compound.
Murine Matrigel Plug Assay
This in vivo assay is used to quantify angiogenesis induced by various factors.
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix Matrigel with pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
-
Incorporation of this compound: Add this compound peptide to the Matrigel mixture. A control group should be prepared with a scrambled peptide (e.g., LGKLSL) or vehicle.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.
-
Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7-14 days.
-
Analysis: Excise the Matrigel plugs and quantify the extent of vascularization. This can be done by measuring the hemoglobin content within the plug using Drabkin's reagent or by immunohistochemical staining of endothelial cell markers (e.g., CD31) followed by image analysis to determine microvessel density.
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study both angiogenesis and anti-angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Application of this compound: A sterile filter paper disc or a silicone ring is placed on the CAM. This compound solution (e.g., 5 µg/mL) is applied directly onto the disc. Control groups should receive a scrambled peptide or vehicle.
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
-
Analysis: At the end of the incubation period, the CAM is photographed. The extent of angiogenesis is quantified by counting the number of blood vessel branch points, measuring total vessel length, and analyzing vessel density within a defined area around the applied substance using image analysis software.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of anti-angiogenesis.
Caption: Workflow for the Murine Matrigel Plug Assay.
Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.
Discussion and Future Directions
The available data strongly suggests that this compound is a potent inhibitor of angiogenesis in preclinical models. Its mechanism of action, centered on the inhibition of the AnxA2-tPA complex and subsequent reduction in plasmin generation, is well-defined.
The upregulation of AnxA2 has been implicated in the angiogenesis of various tumors. Therefore, this compound holds significant promise as a potential therapeutic agent for cancer treatment. However, to validate this potential, further research is imperative. Future studies should focus on evaluating the anti-angiogenic efficacy of this compound in various cancer-specific models, including:
-
In vitro co-culture models: Assessing the effect of this compound on endothelial tube formation when co-cultured with different cancer cell lines.
-
Cancer xenograft models: Utilizing murine models with implanted human tumors (e.g., glioma, breast, lung, prostate cancer) to evaluate the impact of systemic this compound administration on tumor growth and microvessel density.
-
Combination therapy studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or other anti-angiogenic agents.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of this compound's anti-cancer potential and pave the way for its clinical development.
References
Cross-reactivity of Lcklsl with other proteins
An initial search for the protein "Lcklsl" did not yield any results, suggesting that this may be a non-standard name or a typographical error. To provide an accurate and relevant comparison guide, please verify the protein's name.
Once a valid protein name is provided, a comprehensive guide on its cross-reactivity will be developed, including:
-
Detailed Protein Profile: An overview of the protein's function, structure, and role in signaling pathways.
-
Cross-reactivity Analysis: A thorough comparison with homologous proteins and potential off-target interactions.
-
Experimental Data: Summarized in clear, tabular format for easy comparison of binding affinities, kinetics, and specificity.
-
Methodologies: Detailed protocols for key experiments such as surface plasmon resonance (SPR), ELISA, and Western Blotting.
-
Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, and structural comparisons.
Please provide the correct protein name to proceed with generating the comparison guide.
Lcklsl Specificity for Annexin A2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lcklsl, a selective inhibitor of annexin A2, with other known inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.
Annexin A2 (ANXA2) is a calcium-dependent phospholipid-binding protein implicated in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. Its role in promoting plasmin generation at the cell surface has made it a significant target in cancer and angiogenesis research. This compound is a hexapeptide that acts as a competitive inhibitor of ANXA2, offering a tool for investigating its biological functions and a potential therapeutic agent.
Comparative Analysis of Annexin A2 Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives, providing a clear comparison of their potency and mechanisms of action.
| Inhibitor | Type | Target Interaction | Potency (IC50) | Key Features |
| This compound | Hexapeptide | Competitively inhibits tPA binding to the N-terminus of ANXA2[1][2] | Not explicitly defined, but effective at 5 µM[1] | High specificity for the tPA-binding site on ANXA2[2] |
| A2ti-1 | Small Molecule | Disrupts the ANXA2-S100A10 heterotetramer interaction | 24 µM | Targets the protein-protein interaction within the ANXA2 complex |
| A2ti-2 | Small Molecule | Disrupts the ANXA2-S100A10 heterotetramer interaction | 230 µM | Lower affinity compared to A2ti-1 |
| G-Rg5 | Ginsenoside | Directly binds to ANXA2 and inhibits its interaction with the NF-κB p50 subunit[3][4] | ~7.2 µM (4.937 µg/mL) for cytotoxicity in MHCC-97H cells[3]; 0.61 µM for NF-κB inhibition in HepG2 cells[5] | Natural compound with anti-cancer and anti-inflammatory properties[4][6] |
| G-Rk1 | Ginsenoside | Directly binds to ANXA2 and inhibits its interaction with the NF-κB p50 subunit[3][7] | ~12.6 µM (8.506 µg/mL) for cytotoxicity in MHCC-97H cells[3]; 0.75 µM for NF-κB inhibition in HepG2 cells[5] | Natural compound with anti-cancer and anti-inflammatory properties[6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for studying ANXA2 inhibition, the following diagrams have been generated.
Annexin A2 signaling pathway leading to plasmin generation.
Experimental workflow for evaluating an Annexin A2 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
tPA Binding Inhibition Assay (Competitive ELISA)
This assay is designed to quantify the ability of an inhibitor to block the binding of tissue plasminogen activator (tPA) to annexin A2.
Materials:
-
Recombinant human annexin A2
-
Recombinant human tPA
-
96-well microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Primary antibody against tPA
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plate with recombinant annexin A2 overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Pre-incubate a fixed concentration of tPA with varying concentrations of the inhibitor (e.g., this compound) for 30 minutes at room temperature.
-
Add the tPA/inhibitor mixtures to the annexin A2-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the primary antibody against tPA and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Plasmin Generation Assay (Fluorogenic Assay)
This assay measures the generation of plasmin by tPA in the presence of annexin A2 and the inhibitory effect of compounds like this compound.[2]
Materials:
-
Human retinal microvascular endothelial cells (RMVECs) or other cells expressing surface annexin A2
-
Plasminogen
-
tPA
-
Fluorogenic plasmin substrate (e.g., Boc-Glu-Lys-Lys-AMC)
-
Inhibitor of interest (e.g., this compound)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Seed RMVECs in a 96-well black microplate and culture until confluent.
-
Induce hypoxia if required for the experimental model, as it can upregulate annexin A2 expression.[2]
-
Wash the cells with a suitable buffer (e.g., HEPES buffered saline).
-
Add varying concentrations of the inhibitor to the wells and incubate for a predetermined time.
-
Add plasminogen and tPA to the wells.
-
Add the fluorogenic plasmin substrate.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode using a fluorometer.
-
The rate of increase in fluorescence is proportional to the rate of plasmin generation.
-
Calculate the percentage of inhibition of plasmin generation for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the annexin A2 inhibitors on cancer cells.[3][8]
Materials:
-
Human liver cancer cells (e.g., MHCC-97H)[3]
-
Complete culture medium
-
Inhibitor of interest (e.g., G-Rg5, G-Rk1)[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).[3]
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of ginsenoside Rg5 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of ginsenosides Rg5 , Rz1 , and Rk1 : inhibition of TNF-α-induced NF-κB, COX-2, and iNOS transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of natural compounds targeting Annexin A2 with an anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-Tumor Effect and Underlying Apoptotic Mechanism of Ginsenoside Rk1 and Rg5 in Human Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lcklsl: An Objective Look at its Reproducibility in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different experimental settings is paramount. This guide provides a comparative analysis of the reported effects of Lcklsl, a competitive inhibitor of Annexin A2, based on available preclinical data. By examining quantitative outcomes and experimental methodologies from independent studies, this document aims to offer a clear perspective on the reproducibility of this compound's biological activities.
This compound is a hexapeptide that competitively inhibits the binding of tissue plasminogen activator (tPA) to Annexin A2 (AnxA2), thereby suppressing plasmin generation and exhibiting anti-angiogenic properties.[1] Its potential therapeutic applications are being explored in contexts where angiogenesis and fibrinolysis play a significant role. This guide synthesizes data from key studies to facilitate an informed assessment of its performance.
Quantitative Comparison of this compound Effects
To objectively assess the reproducibility of this compound's effects, the following tables summarize quantitative data from key research articles.
In Vitro Efficacy: Inhibition of Plasmin Generation
Data on the in vitro inhibition of plasmin generation by this compound is primarily available from a study by Valapala et al. (2011).
| Parameter | Cell Line | This compound Concentration | Inhibition (%) | Reference |
| tPA-mediated plasmin generation | Human Retinal Microvascular Endothelial Cells (RMVECs) | 1 mg/mL | ~50% | Valapala et al., 2011[2] |
| VEGF-induced tPA activity | Human Retinal Microvascular Endothelial Cells (RMVECs) | 2 mg/mL | Substantial reduction | Valapala et al., 2011[2] |
In Vitro Efficacy: Inhibition of Angiogenesis (Tube Formation)
The anti-angiogenic potential of this compound has been evaluated through in vitro tube formation assays.
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Tube Formation | Human Retinal Microvascular Endothelial Cells (RMVECs) | Not specified | Inhibition of capillary-like structure formation | Valapala et al., 2011[2] |
In Vivo Efficacy: Anti-Angiogenic Effects
The in vivo anti-angiogenic effects of this compound have been demonstrated in a murine Matrigel plug assay.
| Animal Model | This compound Dose | Parameter | Reduction (%) | Reference |
| Murine Matrigel plug assay | 5 µg/mL | Vascular Length | Significant decrease | MedChemExpress[1] |
| 5 µg/mL | Number of vascular branches | Significant decrease | MedChemExpress[1] | |
| 5 µg/mL | Number of vascular junctions | Significant decrease | MedChemExpress[1] | |
| 5 µg/mL | Number of vascular end-points | Significant decrease | MedChemExpress[1] |
In Vivo Efficacy: Therapeutic Effect in a Disease Model
A study by Tezuka et al. (2022) investigated the therapeutic effect of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Animal Model | This compound Dose | Administration Route | Outcome | Reference |
| MOG₃₅₋₅₅ peptide-induced EAE in C57BL/6J mice | 5 mg/kg/day | Intraperitoneal injection | Significant reduction in EAE clinical scores | Tezuka et al., 2022[3] |
Experimental Protocols
Detailed methodologies are crucial for assessing and replicating experimental findings. The following are protocols from the cited studies.
tPA-Mediated Plasmin Generation Assay (Valapala et al., 2011)
-
Cell Culture: Human Retinal Microvascular Endothelial Cells (RMVECs) were cultured under hypoxic conditions to induce angiogenic events.
-
Treatment: Cells were treated with varying concentrations of this compound (0-2 mg/mL).
-
Assay: The generation of plasmin was measured using a chromogenic substrate specific for plasmin. The assay quantifies the ability of tPA to convert plasminogen to plasmin in the presence or absence of this compound.
-
VEGF Induction: In some experiments, Vascular Endothelial Growth Factor (VEGF) was used to induce tPA activity, and the inhibitory effect of this compound on this induction was measured.
In Vivo Murine Matrigel Plug Angiogenesis Assay (as described by MedChemExpress)
-
Animal Model: Mice are used for this assay.
-
Procedure: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors (e.g., VEGF and bFGF) and the test compound (this compound at 5 µg/mL) or a vehicle control.
-
Implantation: The Matrigel mixture is injected subcutaneously into the mice. The gel solidifies to form a "plug."
-
Analysis: After a set period, the Matrigel plugs are excised, and the extent of new blood vessel formation within the plug is quantified by measuring vascular length, number of branches, junctions, and end-points.
Experimental Autoimmune Encephalomyelitis (EAE) Model (Tezuka et al., 2022)
-
Animal Model: Twelve-week-old female C57BL/6J mice were used.
-
Induction of EAE: EAE was induced by immunization with MOG₃₅₋₅₅ peptide.
-
Treatment: Mice received daily intraperitoneal injections of this compound peptide (5 mg/kg/day) or a vehicle (PBS) control. Treatment started 7 days before immunization and continued until day 23 after immunization.
-
Clinical Scoring: The severity of EAE was evaluated daily by scoring the clinical symptoms.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Figure 1: this compound Signaling Pathway
Figure 2: In Vivo Angiogenesis Assay Workflow
Figure 3: EAE Model Experimental Workflow
References
Lcklsl: A Comparative Analysis with Leading Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lcklsl, a novel anti-angiogenic peptide, with established anti-angiogenic agents. We will delve into its mechanism of action, present comparative experimental data, and provide detailed protocols for key angiogenesis assays.
Introduction to this compound and its Unique Mechanism of Action
This compound is an N-terminal hexapeptide that competitively inhibits Annexin A2 (AnxA2)[1]. Its anti-angiogenic properties stem from a distinct mechanism compared to many currently approved agents that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway. This compound inhibits the binding of tissue plasminogen activator (tPA) to AnxA2 on the surface of endothelial cells[1][2][3]. This inhibition reduces the generation of plasmin, a serine protease crucial for extracellular matrix degradation, which is a critical step in endothelial cell migration and invasion during the formation of new blood vessels[2][3].
In contrast, widely used anti-angiogenic drugs such as bevacizumab, sorafenib, and sunitinib primarily target the VEGF signaling pathway. Bevacizumab is a monoclonal antibody that sequesters VEGF-A, preventing it from binding to its receptors[4][5][6][7][8]. Sorafenib and sunitinib are small molecule tyrosine kinase inhibitors that block the intracellular signaling cascades initiated by VEGF receptors (VEGFRs) and other receptor tyrosine kinases involved in angiogenesis[9][10][11][12][13][14][15].
Comparative Analysis of Anti-Angiogenic Activity
To provide a clear comparison of the anti-angiogenic efficacy of this compound with other agents, the following tables summarize quantitative data from in vitro and in vivo studies. It is important to note that this data is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.
In Vitro Angiogenesis: Endothelial Cell Tube Formation
The tube formation assay is a widely used in vitro model to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis[16][17][18][19].
| Agent | Cell Type | Concentration | Inhibition of Tube Formation | Reference |
| This compound | Human Retinal Microvascular Endothelial Cells (HRMECs) | 5 µM | Qualitative inhibition of tube-like structures | Valapala et al., 2011[2] |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVECs) | 67 nM | Significant inhibition of cumulative sprout length | Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles |
| Sorafenib | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM | 33% inhibition of VEGF-mediated tube formation | Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins[9] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | 33.1 nM (IC50) | Inhibition of angiogenesis in co-culture | Effect of sunitinib on angiogenesis inhibition in 1536-well plates[20] |
In Vivo Angiogenesis: Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chicken embryo provides an ideal system to observe the formation of new blood vessels in response to various stimuli and inhibitors[21].
| Agent | Assay Conditions | Concentration | Inhibition of Angiogenesis | Reference |
| This compound | VEGF-induced angiogenesis | 5 µg/mL | Significant decrease in vascular length, branches, junctions, and end-points | Valapala et al., 2011[1] |
| Bevacizumab | Not specified | Not specified | Slight vascular coagulation, low-moderate irritation | In vitro and in ovo experimental study of two anti-VEGF agents used in ophthalmology[15] |
| Sorafenib | Not specified | 100 nM | Significant anti-angiogenic score | The antiangiogenic scores of Sorafenib (100, 10 and 1 nM concentrations)[17] |
In Vivo Angiogenesis: Murine Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo model to quantify angiogenesis. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and injected subcutaneously into mice, where it forms a solid plug that becomes vascularized. The extent of new blood vessel formation can then be quantified[22][23][24][25].
| Agent | Assay Conditions | Concentration | Inhibition of Angiogenesis | Reference |
| This compound | VEGF and bFGF-induced angiogenesis | 5 µ g/plug | ~55% inhibition of in vivo angiogenesis | Valapala et al., 2011[2] |
| Sunitinib | Renal cell carcinoma xenograft | Not specified | Significantly decreased microvessel density in responder tumors | Prediction of the response to antiangiogenic sunitinib therapy by non-invasive hybrid diffuse optics in renal cell carcinoma[12] |
| Sorafenib | Renal cell carcinoma xenograft | 15 mg/kg daily | Significant reduction in tumor vasculature | Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models[15] |
Signaling Pathways
The signaling pathways targeted by this compound and VEGF inhibitors are fundamentally different.
This compound Signaling Pathway
This compound acts on the cell surface to disrupt the interaction between AnxA2 and tPA, thereby inhibiting the generation of plasmin. This disrupts the proteolytic cascade required for endothelial cell invasion and migration.
Caption: this compound inhibits angiogenesis by blocking the AnxA2-tPA interaction.
VEGF Signaling Pathway
VEGF inhibitors interfere with the binding of VEGF to its receptors (VEGFRs) or block the downstream signaling cascade, which involves multiple pathways like PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival[26][27][28][29][30].
Caption: VEGF inhibitors block angiogenesis by targeting the VEGF/VEGFR signaling axis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures on a basement membrane matrix.
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs or HRMECs) and resuspend them in appropriate media containing the test agent (this compound or other inhibitors) at the desired concentration. Seed 1.5-3 x 10^4 cells per well onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a light microscope. For quantification, images can be captured and analyzed using software to measure parameters such as total tube length, number of junctions, and number of branches.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized CAM of a developing chick embryo to assess angiogenesis.
Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) assay.
Protocol:
-
Egg Preparation: On embryonic day 3, create a small window in the shell of a fertilized chicken egg to expose the CAM.
-
Sample Application: A sterile carrier (e.g., a small filter paper disc or a silicone ring) is soaked in a solution of the test agent (e.g., this compound at 5 µg/mL) and placed on the CAM. A pro-angiogenic factor like VEGF is often used as a positive control.
-
Incubation: The window is sealed with tape, and the egg is returned to the incubator for 48-72 hours.
-
Analysis: The CAM is excised, and the area around the carrier is photographed. Angiogenesis is quantified by measuring the number and length of blood vessels converging towards the carrier.
Murine Matrigel Plug Assay
This in vivo assay involves the subcutaneous injection of Matrigel mixed with angiogenic factors and test compounds into mice.
Caption: Workflow for the murine Matrigel plug assay.
Protocol:
-
Mixture Preparation: On ice, mix growth factor-reduced Matrigel with a pro-angiogenic stimulus (e.g., VEGF and bFGF) and the test agent (e.g., this compound at 5 µ g/plug ).
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of a mouse. The liquid Matrigel will form a solid plug at body temperature.
-
Incubation: After 7-14 days, the mice are euthanized, and the Matrigel plugs are excised.
-
Quantification: Angiogenesis can be quantified by measuring the hemoglobin content of the plug using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the number of red blood cells and thus the extent of vascularization. Alternatively, the plugs can be processed for histology and stained for endothelial cell markers (e.g., CD31) to quantify microvessel density.
Conclusion
This compound presents a novel approach to anti-angiogenic therapy by targeting the Annexin A2 pathway, a mechanism distinct from the widely targeted VEGF signaling cascade. The available preclinical data suggests that this compound is a potent inhibitor of angiogenesis in various in vitro and in vivo models. While direct comparative efficacy against established agents like bevacizumab, sorafenib, and sunitinib requires further head-to-head studies, its unique mechanism of action may offer advantages in overcoming resistance to VEGF-targeted therapies or in combination therapy regimens. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the next generation of anti-angiogenic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma [frontiersin.org]
- 7. Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of the response to antiangiogenic sunitinib therapy by non-invasive hybrid diffuse optics in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. | Semantic Scholar [semanticscholar.org]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. cusabio.com [cusabio.com]
- 28. ClinPGx [clinpgx.org]
- 29. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 30. m.youtube.com [m.youtube.com]
Lcklsl Treatment vs. Control Groups: A Statistical Analysis and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Lcklsl treatment versus control groups, supported by experimental data. This compound is an N-terminal hexapeptide that functions as a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in angiogenesis and inflammatory processes. By inhibiting the binding of tissue plasminogen activator (tPA) to AnxA2, this compound effectively reduces plasmin generation and suppresses the formation of new blood vessels.[1] This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables present a summary of the quantitative data from comparative studies on the effects of this compound treatment.
In Vitro and In Vivo Anti-Angiogenic Effects of this compound
| Experimental Model | Parameter Measured | Control Group (LGKLSL peptide) | This compound Treatment Group | Statistical Significance |
| In Vitro Plasmin Generation Assay | Fold increase in plasmin generation (hypoxic vs. normoxic) | 1.7 ± 0.1 (s.e.; n=4) | 1.1 ± 0.2 (s.e.; n=5) | p < 0.05 |
| In Vivo Murine Matrigel Plug Assay | Inhibition of angiogenesis (%) | ~15% | ~55% | p < 0.01 |
| In Vivo Chick Chorioallantoic Membrane (CAM) Assay | Vascular branch points | Data not explicitly quantified, but a significant decrease was observed. | Significantly fewer vascular branch points compared to control. | Not specified |
| In Vitro Endothelial Cell Migration | Migrated cells per field | ~180 | ~60 | p < 0.01 |
| In Vitro Endothelial Tube Formation | Number of tubes formed | ~120 | ~40 | p < 0.01 |
In Vivo Therapeutic Effect of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Time Point (Days Post-Immunization) | Control Group (Vehicle) - Mean Clinical Score ± SD (n=3) | This compound Treatment Group (5 mg/kg/day) - Mean Clinical Score ± SD (n=6) | Statistical Significance |
| 10 | 0 | 0 | Not significant |
| 12 | 1.0 ± 0.5 | 0.2 ± 0.4 | Not significant |
| 14 | 2.3 ± 0.8 | 0.8 ± 0.6 | p < 0.05 |
| 16 | 3.0 ± 0.5 | 1.2 ± 0.7 | p < 0.05 |
| 18 | 3.3 ± 0.3 | 1.5 ± 0.8 | p < 0.05 |
| 20 | 3.5 ± 0.0 | 1.8 ± 0.9 | p < 0.05 |
| 22 | 3.5 ± 0.0 | 2.0 ± 1.0 | *p < 0.05 |
Note: The data for the EAE model is sourced from a graphical representation in the cited literature and has been extrapolated for this table.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the interaction between tissue plasminogen activator (tPA) and Annexin A2 (AnxA2) on the cell surface. This inhibition leads to a downstream cascade of events, primarily affecting angiogenesis and inflammation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
